Tpc2-A1-N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-2-cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-11-5-9(6-12(19)7-11)15(25)14(8-23)16(26)24-13-3-1-10(2-4-13)17(20,21)22/h1-7,25H,(H,24,26)/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJSEJNZNQVVDZ-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(C2=CC(=CC(=C2)Cl)Cl)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/C2=CC(=CC(=C2)Cl)Cl)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Function of TPC2 and its Synthetic Agonist, TPC2-A1-N
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the Two Pore Segment Channel 2 (TPC2), an ion channel pivotal to the function of the endo-lysosomal system. It details the channel's activation by endogenous ligands and explores the properties and utility of TPC2-A1-N, a synthetic agonist. The document includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Core Function and Cellular Localization of TPC2
Two Pore Segment Channel 2 (TPC2), encoded by the TPCN2 gene, is a cation-selective ion channel primarily localized to the membranes of late endosomes and lysosomes.[1][2] As a key component of these acidic organelles, TPC2 plays a crucial role in regulating intracellular traffic, organellar pH homeostasis, membrane excitability, and calcium (Ca²⁺) signaling.[1][3] Dysregulation of TPC2 function is implicated in a variety of pathological conditions, including metabolic disorders, cancer, neurodegenerative diseases like Parkinson's, and viral infections.[2][4][5]
Structurally, TPCs are unique members of the voltage-gated ion channel superfamily, formed by the dimerization of two subunits, each containing two six-transmembrane domain repeats.[4] This structure creates the ion-conducting pore.
Regulation of TPC2 by Endogenous and Synthetic Ligands
The function of TPC2 is intricately regulated by the binding of specific intracellular second messengers, which uniquely determines the channel's ion selectivity. This agonist-dependent switching of ion preference is a remarkable feature of TPC2.[3][6]
Endogenous Ligands: NAADP and PI(3,5)P₂
-
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP): Recognized as a potent Ca²⁺-mobilizing messenger, NAADP activates TPC2 to function primarily as a Ca²⁺-permeable channel.[7][8] This activation is indirect and requires accessory proteins such as JPT2 or LSM12.[6] The NAADP-induced Ca²⁺ release from lysosomes can initiate localized Ca²⁺ signals or trigger larger, global signals through a process of Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER).[9]
-
Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂): This endo-lysosomal-enriched phosphoinositide directly binds to and activates TPC2, switching its selectivity to become highly permeable to sodium ions (Na⁺).[1][2][3] The resulting Na⁺ efflux is thought to depolarize the lysosomal membrane, impacting vesicular fusion and trafficking processes.[10]
Synthetic Agonist: this compound
This compound is a potent, cell-permeable small molecule designed as a synthetic agonist of TPC2.[11][12] Its primary function is to mimic the action of the endogenous ligand NAADP, rendering the TPC2 channel permeable to Ca²⁺.[6][11] This allows for the pharmacological manipulation of lysosomal Ca²⁺ release to study its downstream physiological consequences.
Another related compound, TPC2-A1-P , acts as a functional mimetic of PI(3,5)P₂, inducing a Na⁺-selective state in the TPC2 channel.[3][6] The combined or sequential use of these synthetic agonists has become a valuable tool for dissecting the distinct functional outcomes of Na⁺ versus Ca²⁺ flux through TPC2.[13]
The this compound Specificity Debate
While multiple studies demonstrate the on-target effects of this compound through the TPC2 pore,[3][12] some research suggests that its Ca²⁺-mobilizing effects may be independent of TPC channels.[14][15] These studies propose that this compound may induce Ca²⁺ release from the endoplasmic reticulum, as Ca²⁺ signals were observed even in cells genetically lacking TPCs.[14][15] This controversy highlights the importance of using appropriate controls, such as TPC2 knockout cells or pore-dead channel mutants, when interpreting data derived from the use of this compound.
Signaling Pathways and Functional Roles
The differential ion flux mediated by TPC2 activation leads to distinct cellular outcomes.
-
Ca²⁺-Mediated Signaling (via NAADP / this compound): The release of Ca²⁺ from lysosomes into the cytosol acts as a critical signal. It can directly modulate the activity of Ca²⁺-sensitive proteins and channels or be amplified by the ER to generate global Ca²⁺ waves.[9] This pathway is involved in processes such as T-cell activation, hormone secretion, and lysosome-ER crosstalk.[2][10] Activation with this compound has also been shown to cause an alkalinization of the lysosomal lumen.[3]
-
Na⁺-Mediated Signaling (via PI(3,5)P₂ / TPC2-A1-P): The efflux of Na⁺ changes the membrane potential of the lysosome. This electrical signal is crucial for membrane trafficking events, including the fusion of late endosomes with lysosomes to form endolysosomes, and lysosomal exocytosis.[2][10]
The following diagram illustrates the core signaling pathways for TPC2 activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activation of TPC2.
Table 1: Agonist Potency
| Agonist | Parameter | Value | Cell System | Reference |
| This compound | EC₅₀ | 7.8 µM | HEK293 cells (stable TPC2) | [12] |
Table 2: Ion Selectivity of TPC2 Under Different Agonist Conditions
Permeability ratios (P_Ca / P_Na) indicate the relative permeability of the channel to Ca²⁺ over Na⁺. A higher value signifies greater Ca²⁺ permeability.
| Activating Ligand | P_Ca / P_Na Ratio | Experimental System | Reference |
| NAADP | ~0.6 - 0.86 | Endo-lysosomal patch clamp / Cell-surface TPC2 | [6][8] |
| This compound | ~0.6 | Cell-surface TPC2 | [6] |
| PI(3,5)P₂ | ~0.04 - 0.1 | Endo-lysosomal patch clamp / Cell-surface TPC2 | [4][6] |
| TPC2-A1-P | ~0.04 | Endo-lysosomal patch clamp / Cell-surface TPC2 | [3][6] |
Note: Permeability ratios can vary based on the specific experimental conditions (e.g., ion concentrations, membrane potential) and measurement technique.
Key Experimental Protocols
Characterizing the function of TPC2 and the effects of this compound requires specialized techniques to probe ion channel activity on intracellular organelles.
Protocol: Endo-lysosomal Patch Clamping
This technique allows for the direct electrophysiological recording of ion channel currents from the membrane of an endo-lysosome.
Objective: To measure TPC2-mediated ion currents in response to agonists.
Methodology:
-
Cell Culture and Lysosome Enlargement:
-
Culture cells (e.g., HEK293 or COS-1) transiently transfected with a TPC2 expression vector.
-
To facilitate patching, treat cells with 1 µM vacuolin-1 for 4-6 hours. This drug induces the fusion of late endosomes and lysosomes into enlarged vesicles (1-5 µm in diameter).[16]
-
-
Isolation of Enlarged Lysosomes:
-
A whole-cell patch is first established on a cell containing enlarged vesicles.
-
The patch pipette is then withdrawn, shearing the cell open and releasing the enlarged organelles into the bath solution. Alternatively, a micropipette can be used to mechanically release the vesicles.[17]
-
-
Whole-Lysosome Recording:
-
Using a standard patch-clamp rig, a gigaohm seal is formed between a fire-polished borosilicate glass pipette and the membrane of an isolated enlarged lysosome.
-
The membrane patch is then ruptured by gentle suction to achieve the "whole-lysosome" configuration.
-
-
Solutions:
-
Bath Solution (Cytosolic): Mimics the cytosol. A typical solution contains (in mM): 140 Na-MES, 1 MgCl₂, 10 HEPES, pH adjusted to 7.2 with NaOH. Agonists (e.g., this compound, PI(3,5)P₂) are perfused into the bath.
-
Pipette Solution (Luminal): Mimics the lysosomal lumen. A typical solution contains (in mM): 140 Na-MES, 10 HEPES, 0.5 CaCl₂, pH adjusted to 4.6 with methanesulfonic acid.
-
-
Data Acquisition:
-
Currents are recorded using a patch-clamp amplifier in response to voltage-step or voltage-ramp protocols. This allows for the determination of current-voltage (I-V) relationships and the calculation of reversal potentials to assess ion selectivity.[16]
-
Protocol: Ratiometric Calcium Imaging
This method is used to measure changes in intracellular Ca²⁺ concentration in live cells following stimulation.
Objective: To quantify cytosolic Ca²⁺ signals evoked by this compound.
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom imaging dishes. Cells can be transfected with TPC2 expression vectors or used to study endogenous channels.
-
-
Dye Loading:
-
Load cells with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM.
-
Prepare a loading solution of 2-5 µM Fura-2 AM in a physiological salt solution (e.g., HEPES-buffered saline) containing a mild non-ionic surfactant like Pluronic F-127 (0.005% v/v) to aid dye solubilization.[18]
-
Incubate cells in the loading solution for 30-60 minutes at room temperature or 37°C.
-
Wash cells thoroughly with the salt solution to remove extracellular dye and allow for intracellular de-esterification of the AM ester.
-
-
Imaging Setup:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a light source capable of rapid wavelength switching (e.g., a monochromator or filter wheel) and a sensitive camera.
-
-
Data Acquisition:
-
Excite the Fura-2 loaded cells alternately at ~340 nm (Ca²⁺-bound form) and ~380 nm (Ca²⁺-free form).
-
Capture the fluorescence emission at ~510 nm for each excitation wavelength.
-
Acquire images every 2-5 seconds to monitor the Ca²⁺ dynamics over time.
-
-
Experimental Procedure:
-
Establish a baseline recording for 1-2 minutes.
-
Apply this compound by perfusion into the imaging chamber.
-
To distinguish between Ca²⁺ release from internal stores and Ca²⁺ influx from the extracellular space, experiments are often performed in a Ca²⁺-free buffer.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) is calculated for each time point in regions of interest drawn around individual cells.
-
This ratio is directly proportional to the intracellular Ca²⁺ concentration and is independent of dye concentration, cell thickness, and photobleaching, providing a robust quantitative measurement.
-
Conclusion
TPC2 is a multifaceted endo-lysosomal ion channel whose function is dictated by its activating ligand. The synthetic agonist this compound serves as an invaluable pharmacological tool for probing the Ca²⁺-permeable state of TPC2, mimicking the physiological actions of NAADP. Its use, in conjunction with its Na⁺-selective counterpart TPC2-A1-P, allows for the precise dissection of TPC2-mediated signaling pathways. A thorough understanding of TPC2 function and pharmacology is critical for researchers in cell biology and professionals developing therapeutics for diseases linked to endo-lysosomal dysfunction. When using this compound, careful consideration of its potential off-target effects and the use of rigorous controls are essential for accurate interpretation of its cellular actions.
References
- 1. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning the ion selectivity of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Segregated cation flux by TPC2 biases Ca2+ signaling through lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Agonist-specific voltage-dependent gating of lysosomal two-pore Na+ channels | eLife [elifesciences.org]
- 17. Electrophysiology of Endolysosomal Two-Pore Channels: A Current Account - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of TPC2-A1-N in Lysosomal Function
This technical guide provides a comprehensive overview of the role of this compound, a synthetic small molecule, in modulating the function of lysosomal Two-Pore Channel 2 (TPC2). TPC2 is a critical ion channel in the endolysosomal system, and its modulation has significant implications for cellular signaling and the development of therapeutics for a range of diseases, including lysosomal storage disorders (LSDs), neurodegenerative diseases, and cancer.
TPC2: A Key Regulator of Lysosomal Cation Homeostasis
Two-Pore Channels (TPCs) are a family of cation channels located on the membranes of endosomes and lysosomes.[1] In humans, TPC1 and TPC2 are the two main isoforms. TPC2 is predominantly localized to late endosomes and lysosomes and plays a crucial role in regulating the flux of ions, particularly calcium (Ca²⁺) and sodium (Na⁺), across the lysosomal membrane.[1][2] This regulation is vital for numerous cellular processes, including:
-
Vesicular trafficking and fusion: The release of Ca²⁺ from lysosomes is essential for the fusion and fission of intracellular compartments.[3][4]
-
Autophagy: TPC2 is involved in the autophagic process, which is the cellular mechanism for degrading and recycling cellular components.[5][6]
-
Lysosomal pH homeostasis: While there are some conflicting reports, several studies suggest TPC2 activity can influence the pH of the lysosomal lumen.[5][7][8][9]
-
Lysosomal exocytosis: The release of lysosomal contents to the extracellular space is a Ca²⁺-dependent process that can be modulated by TPC2 activity.[3][10]
This compound: A Synthetic Agonist of TPC2
This compound is a cell-permeable small molecule that has been identified as a synthetic agonist of TPC2.[7] It is proposed to mimic the action of the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), in activating TPC2-mediated Ca²⁺ release from lysosomes.[7][11][12][13]
TPC2 can be activated by at least two distinct endogenous ligands: NAADP and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][14] Interestingly, these ligands appear to induce different ion permeabilities. NAADP activation favors Ca²⁺ release, while PI(3,5)P₂ activation leads to a predominantly Na⁺-selective current.[1][15]
This compound is considered an NAADP mimetic, promoting a Ca²⁺-permeable state of the TPC2 channel.[7][15] In contrast, another synthetic agonist, TPC2-A1-P, mimics the action of PI(3,5)P₂ and induces Na⁺ permeability.[7] This agonist-dependent switch in ion selectivity allows for differential regulation of downstream lysosomal functions.[7][15]
However, it is important to note that some studies have reported that this compound can induce Ca²⁺ release from the endoplasmic reticulum (ER) independently of TPC2, suggesting potential off-target effects that warrant further investigation.[16][17]
Quantitative Data on this compound Activity
The following tables summarize quantitative data from various studies on the effects of this compound.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Ca²⁺ Release | HeLa | 10 µM | Elicited Ca²⁺ signals in cells expressing plasma-membrane-targeted human TPC2. | [7] |
| HEK293 | 10 µM | Evoked currents from enlarged endo-lysosomes expressing human TPC2. | [7] | |
| J774 and HeLa | Not specified | Induced Ca²⁺ release in both wild-type and TPC1/2 double knockout cells. | [16] | |
| Na⁺ Permeability | HEK293 | 10 µM | Elicited currents using Na⁺ as the major permeant ion in isolated endo-lysosomes from TPC2-expressing cells. | [7] |
| Lysosomal pH | SK-MEL-5, HeLa | 30 µM | Caused alkalinization of the lysosomal lumen. | [8][15] |
| Myoblasts | Not specified | Overexpression of TPC2 led to a more alkaline lysosomal pH. | [5] | |
| Autophagy | HeLa, mESCs | Not specified | Treatment with a cell-permeant NAADP agonist (NAADP-AM) induced autophagosome accumulation. | [8] |
| Cardiomyocytes | Not specified | siRNA depletion of TPC2 increased LC3-II and p62 levels, suggesting altered autophagic flux. | [6] |
| Agonist | Target | Primary Permeant Ion | Effect on Lysosomal pH | Reference |
| This compound | TPC2 | Ca²⁺ | Alkalinization | [7][15] |
| TPC2-A1-P | TPC2 | Na⁺ | No significant effect | [7][10] |
| NAADP | TPC2 | Ca²⁺ | Alkalinization | [10][11] |
| PI(3,5)P₂ | TPC2 | Na⁺ | No significant effect | [15] |
Signaling Pathways Involving this compound
The activation of TPC2 by this compound initiates a signaling cascade that impacts various cellular functions.
Figure 1: Signaling pathway initiated by this compound activation of the TPC2 channel.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to study this compound and lysosomal function.
-
Principle: Utilize fluorescent Ca²⁺ indicators to measure changes in cytosolic Ca²⁺ concentration upon stimulation with this compound.
-
Protocol Outline:
-
Culture cells (e.g., HeLa, HEK293) on glass coverslips.
-
Load cells with a ratiometric Ca²⁺ indicator dye (e.g., Fura-2 AM) or a single-wavelength indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope.
-
Continuously perfuse with a physiological saline solution.
-
Establish a baseline fluorescence reading.
-
Apply this compound at the desired concentration and record the change in fluorescence intensity over time.
-
For ratiometric dyes, calculate the ratio of fluorescence at two excitation or emission wavelengths to determine the relative change in [Ca²⁺]i.
-
Figure 2: Experimental workflow for intracellular calcium imaging.
-
Principle: Directly measure the ion channel activity of TPC2 in isolated endo-lysosomes.
-
Protocol Outline:
-
Express the TPC2 channel in a suitable cell line (e.g., HEK293).
-
Treat cells with a vacuolating agent (e.g., vacuolin-1) to enlarge endo-lysosomes.
-
Mechanically isolate the enlarged endo-lysosomes.
-
Use the whole-endolysosomal patch-clamp technique to record currents from the lysosomal membrane.
-
Apply this compound to the bath solution to observe its effect on TPC2 channel currents.
-
Vary the ionic composition of the pipette and bath solutions to determine the ion selectivity of the channel.
-
-
Principle: Use pH-sensitive fluorescent probes targeted to the lysosome to measure changes in luminal pH.
-
Protocol Outline:
-
Load cells with a lysosomotropic, pH-sensitive dye (e.g., LysoSensor Green DND-189) or express a genetically encoded lysosomal pH sensor (e.g., pH-Lemon-GPI).[7]
-
Perform live-cell imaging using a fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Treat cells with this compound.
-
Record the change in fluorescence intensity or ratio over time.
-
Calibrate the fluorescence signal to pH values using a standard curve generated with ionophores in buffers of known pH.
-
Therapeutic Implications and Future Directions
The ability of this compound and other TPC2 modulators to influence fundamental lysosomal processes has significant therapeutic potential.
-
Lysosomal Storage Diseases (LSDs): In many LSDs, the accumulation of undigested macromolecules disrupts lysosomal function.[3][4] By promoting lysosomal exocytosis and enhancing autophagy, TPC2 activation may help clear this accumulated material.[3][18][19] Studies have shown that TPC2 agonists can rescue cellular phenotypes in models of Niemann-Pick type C1, mucolipidosis type IV, and Batten disease.[3][18][19]
-
Neurodegenerative Diseases: Lysosomal dysfunction is increasingly implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[20][21] TPC2 interacts with proteins linked to Parkinson's disease, such as LRRK2, and modulation of TPC2 activity could represent a novel therapeutic strategy.[1][22]
-
Cancer: TPC2 has been implicated in cancer cell migration, invasion, and angiogenesis.[14][22][23] Therefore, targeting TPC2 could be a viable approach for cancer therapy.
Future research should focus on:
-
Clarifying the potential off-target effects of this compound to ensure its specificity as a research tool and therapeutic lead.
-
Developing more potent and selective TPC2 modulators with improved pharmacokinetic properties.
-
Further elucidating the complex interplay between TPC2, NAADP, PI(3,5)P₂, and other signaling molecules in regulating lysosomal function in different cell types and disease states.
-
Conducting in vivo studies to validate the therapeutic potential of TPC2 modulation in animal models of disease.
By continuing to unravel the complexities of TPC2 signaling and developing targeted pharmacological tools, the scientific community can pave the way for novel treatments for a wide range of debilitating diseases.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endolysosomal two‐pore channels regulate autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH. [scholars.duke.edu]
- 9. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]
- 10. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. embopress.org [embopress.org]
- 19. TPC2 rescues lysosomal storage in mucolipidosis type IV, Niemann-Pick type C1, and Batten disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lysosomal TPCN (two pore segment channel) inhibition ameliorates beta-amyloid pathology and mitigates memory impairment in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Two-Pore Channel 2 in Human Physiology and Diseases: Functional Characterisation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Tpc2-A1-N and its Effects on Intracellular Calcium Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic small molecule Tpc2-A1-N and its complex role in modulating intracellular calcium (Ca²⁺) signaling. This compound has been identified as a potent agonist of Two-Pore Channel 2 (TPC2), a cation channel primarily located on the membranes of endosomes and lysosomes.[1][2] Its ability to evoke Ca²⁺ release has made it a valuable tool for studying the physiological functions of TPCs and their role in various cellular processes. However, the precise mechanism of this compound-induced Ca²⁺ release is a subject of ongoing research, with evidence pointing to both TPC2-dependent and -independent pathways.
Core Concepts and Signaling Pathways
Two-Pore Channels (TPCs) are a family of ion channels that play a crucial role in regulating the excitability and trafficking of acidic organelles.[3] TPC2, in particular, is a key mediator of Ca²⁺ release from endo-lysosomal stores in response to the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[4][5][6] this compound was developed as a membrane-permeable small molecule that mimics the Ca²⁺-releasing action of NAADP.[1]
The TPC2-Dependent Pathway
The canonical model of this compound action posits that it directly activates TPC2 channels on the endo-lysosomal membrane. This activation leads to the release of Ca²⁺ from these acidic stores into the cytosol. This initial localized Ca²⁺ signal can then be amplified by a process known as Calcium-Induced Calcium Release (CICR) from the endoplasmic reticulum (ER), a major intracellular Ca²⁺ reservoir.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TPC2-A1-N_TargetMol [targetmol.com]
- 3. Two-pore channel - Wikipedia [en.wikipedia.org]
- 4. The two-pore channel TPCN2 mediates NAADP-dependent Ca(2+)-release from lysosomal stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-pore Channels (TPC2s) and Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) at Lysosomal-Sarcoplasmic Reticular Junctions Contribute to Acute and Chronic β-Adrenoceptor Signaling in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-pore channels: Regulation by NAADP and customized roles in triggering calcium signals - PMC [pmc.ncbi.nlm.nih.gov]
exploring the NAADP-mimetic properties of Tpc2-A1-N
An In-depth Technical Guide to the NAADP-Mimetic Properties of Tpc2-A1-N
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, primarily through the activation of two-pore channels (TPCs).[1][2] The small molecule this compound has been identified as a synthetic agonist of TPC2, the primary lysosomal TPC isoform, and is described as mimicking the physiological actions of NAADP.[3][4] It serves as a valuable tool for probing TPC2 function in intact cells due to its membrane permeability, a significant advantage over the membrane-impermeant NAADP.[5] However, emerging evidence suggests a more complex mechanism of action, with some studies indicating that this compound can induce Ca²⁺ release from the endoplasmic reticulum (ER) independent of TPC channels.[1][5][6] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a critical resource for researchers utilizing this compound.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative parameters of this compound activity as reported in the literature.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell System | Notes | Source |
| EC₅₀ (Plateau Response) | 7.8 µM | Cell line stably expressing TPC2L11A/L12A | This compound evokes Ca²⁺ signals that plateau faster than the related compound, TPC2-A1-P. | [3][7] |
| EC₅₀ (Currents) | 0.6 µM | Endo-lysosomes from cells expressing TPC2M484L (gain-of-function) | Elicits larger currents in the gain-of-function variant compared to wild-type TPC2. | [3] |
| Effective Concentration | 10 µM | Cells stably expressing TPC2L11A/L12A | Reproducibly evokes significant Ca²⁺ signals. | [3][7] |
| Effective Concentration | 30 µM | HEK293 cells expressing human TPC2 (hTPC2) | Used in endo-lysosomal patch-clamp experiments to elicit Na⁺ currents. | [3] |
| Effective Concentration | 60 µM | HeLa TPC1/2 double KO cells | Resulted in significantly higher Ca²⁺ levels than in wild-type cells, in the absence of extracellular Ca²⁺. | [5] |
Table 2: Ion Selectivity and Permeability
| Parameter | Value | Experimental Condition | Comparison | Source |
| Permeability Ratio (PCa/PNa) | 0.73 ± 0.14 | Endo-lysosomal patch-clamp | Similar to NAADP-activated TPC2. | [4] |
| Ion Permeability Profile | Higher relative Ca²⁺ permeability | Whole-cell and endo-lysosomal recordings | Described as favoring Ca²⁺ over Na⁺, in contrast to the PI(3,5)P₂ mimetic TPC2-A1-P, which favors Na⁺. | [4][5] |
Signaling Pathways
The mechanism of this compound is a subject of ongoing research, with evidence supporting at least two distinct pathways.
Proposed NAADP-Mimetic Pathway via TPC2
The primary hypothesis posits that this compound acts as a direct agonist of TPC2 channels located on the lysosomal membrane.[3][4] This activation leads to the release of Ca²⁺ from these acidic stores, which can then act as a localized "trigger" signal. This initial release can be amplified into a global Ca²⁺ wave through Ca²⁺-induced Ca²⁺ release (CICR) from the ER via IP₃ or ryanodine receptors.[8][9][10]
Caption: Proposed NAADP-mimetic signaling pathway for this compound via TPC2 activation.
Alternative TPC-Independent Pathway via the ER
Contrasting studies have shown that this compound induces Ca²⁺ and Na⁺ signals even in cells where TPC genes have been genetically inactivated (knockout).[5][6] In these experiments, depletion of ER Ca²⁺ stores with thapsigargin significantly reduced the Ca²⁺ elevation caused by this compound, suggesting the ER is the primary source of the released calcium.[1][5] This action appears to be independent of inositol triphosphate receptors (IP₃R).[6] This suggests an alternative, TPC-independent mechanism where this compound acts on an unknown target within the ER.
Caption: TPC-independent signaling pathway for this compound via the endoplasmic reticulum.
Experimental Protocols & Workflows
Detailed methodologies are crucial for interpreting and reproducing findings related to this compound.
General Experimental Workflow
The typical workflow for assessing the activity of this compound involves preparing the appropriate cellular model, loading it with a fluorescent ion indicator, and measuring the response to compound application using live-cell imaging or fluorometry.
Caption: Standard experimental workflow for measuring this compound-induced ion signals.
Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol is used to measure changes in cytosolic calcium concentration in response to this compound.
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) on glass-bottom dishes 24-48 hours before the experiment. If required, transfect with plasmids encoding TPC2 variants or genetically encoded Ca²⁺ sensors like GCaMP6.
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with a Ca²⁺-free imaging buffer to remove extracellular dye.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite Fura-2 alternately at 340 nm and 380 nm, and collect emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for several minutes.
-
-
Compound Application:
-
Add this compound to the desired final concentration (e.g., 10 µM).
-
Continuously record the fluorescence ratio to monitor the change in [Ca²⁺]i.
-
-
Controls: At the end of the experiment, add a Ca²⁺ ionophore like ionomycin to obtain the maximum fluorescence response, followed by a chelator like EGTA for the minimum response. These values are used for calibration.
Endo-lysosomal Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion currents across the membranes of isolated endo-lysosomes.
-
Isolation of Endo-lysosomes:
-
Culture cells (e.g., HEK293 transiently expressing hTPC2) to confluency.
-
Treat cells with a vacuolating agent like Vacuolin-1 (1 µM) for 2-4 hours to enlarge endo-lysosomes.
-
Mechanically lyse the cells to release the enlarged organelles.
-
-
Patch-Clamp Recording:
-
Transfer the organelle-containing solution to a recording chamber.
-
Using a patch-clamp amplifier and micromanipulators, form a high-resistance (giga-seal) between a glass micropipette and the membrane of an enlarged endo-lysosome.
-
Establish the whole-lysosome configuration by applying suction to rupture the membrane patch.
-
-
Data Acquisition:
-
Apply voltage ramps or steps to measure current-voltage (I-V) relationships.
-
The pipette (luminal) solution typically contains Na⁺ or Ca²⁺ as the primary charge carrier, while the bath (cytosolic) solution contains a different ionic composition.
-
Perfuse this compound (e.g., 30 µM) into the bath solution to activate TPC2 channels.
-
Record the resulting currents. Reversal potentials (Erev) can be measured to calculate relative ion permeabilities (e.g., PCa/PNa).[4]
-
[³²P]NAADP Binding Assay
While not used directly with this compound, this protocol is foundational for studying the NAADP receptor system that this compound is proposed to mimic.
-
Membrane Preparation: Prepare membrane fractions from tissues or cells with high TPC expression (e.g., sea urchin eggs, mouse liver, or cells overexpressing TPC2).[10][11][12]
-
Binding Reaction:
-
Separation and Counting:
-
Terminate the reaction by rapid filtration or centrifugation to separate bound from free radioligand.
-
Wash the pellet or filter with ice-cold buffer.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled NAADP). Calculate binding affinity (Kd) or inhibitory concentration (IC₅₀).
Conclusion and Future Directions
This compound is a powerful chemical probe that has significantly contributed to the study of intracellular ion signaling. Initially characterized as a specific, NAADP-mimetic agonist of TPC2, it provided a much-needed tool to investigate the channel's function in intact cells.[3][4] The data showing its ability to induce Ca²⁺-preferential currents through TPC2 strongly supports its role as a NAADP analog.[4]
However, the field must acknowledge and address the compelling evidence that this compound can elicit Ca²⁺ release from the ER through a TPC-independent mechanism.[5][6] This dual or alternative activity complicates the interpretation of experimental results. Researchers using this compound should incorporate rigorous controls, such as using TPC knockout cell lines and ER Ca²⁺ store depletion protocols, to dissect the precise signaling pathway being activated in their system of interest.
Future research should focus on resolving this mechanistic ambiguity. Identifying the putative ER target of this compound and developing more selective TPC2 agonists will be critical steps forward in understanding the complex landscape of intracellular Ca²⁺ signaling. Despite the controversy, this compound remains an indispensable, albeit complex, tool for drug development professionals and scientists exploring the intricate roles of TPCs and Ca²⁺ stores in cellular physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | lipophilic TPC2 Agonist | TargetMol [targetmol.com]
- 8. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purified TPC Isoforms Form NAADP Receptors with Distinct Roles for Ca2+ Signaling and Endolysosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acid adenine dinucleotide phosphate (NAADP) is present at micromolar concentrations in sea urchin spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of TPC2 in Modulating Lysosomal pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Two-pore channel 2 (TPC2), a cation channel localized to the endolysosomal system, has emerged as a critical regulator of lysosomal function. Its role in modulating lysosomal pH is of particular interest, as the acidic luminal environment is paramount for the activity of hydrolytic enzymes and overall lysosomal homeostasis. This technical guide synthesizes the current understanding of TPC2's intricate and often contradictory influence on lysosomal pH. We will delve into its agonist-dependent ion selectivity, the signaling pathways that govern its activity, and the downstream physiological and pathophysiological consequences of TPC2-mediated pH changes. This document will present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of the underlying molecular mechanisms to offer a comprehensive resource for researchers in the field.
TPC2: A Cation Channel with Dual Ion Selectivity
The function of TPC2 in modulating lysosomal pH is intrinsically linked to its ability to conduct different cations, a property that is dynamically regulated by its activating ligands. The two primary endogenous agonists that dictate the ion selectivity of TPC2 are nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This agonist-mediated switching of ion selectivity appears to be a central determinant of TPC2's effect on lysosomal pH.[1][2][3][4]
Activation of TPC2 by NAADP or the synthetic agonist TPC2-A1-N primarily induces the release of Ca²⁺ from the lysosomal lumen into the cytoplasm.[5][6][7] This efflux of a divalent cation is often associated with a concurrent movement of counter-ions, which can lead to an increase in lysosomal pH, a phenomenon referred to as lysosomal alkalinization.[8][9][10]
In contrast, when activated by PI(3,5)P₂ or the synthetic agonist TPC2-A1-P , TPC2 functions predominantly as a Na⁺ -selective channel.[1][11] The efflux of monovalent sodium ions through TPC2 activated by these ligands has been reported to have no significant effect on the steady-state lysosomal pH.[2][3][9]
This differential ion selectivity provides a framework for understanding the seemingly contradictory reports on TPC2's role in pH regulation and suggests that the specific signaling context within a cell dictates the ionic flux through TPC2 and its ultimate impact on the lysosomal environment.
Quantitative Analysis of TPC2's Impact on Lysosomal pH
The following tables summarize the quantitative data from key studies investigating the effects of TPC2 modulation on lysosomal pH.
Table 1: Effect of TPC2 Knockout/Knockdown on Lysosomal pH
| Cell Type/Model | Condition | Mean Lysosomal pH (Control) | Mean Lysosomal pH (TPC2 KO/KD) | Reference |
| Tpcn2⁻/⁻ myoblasts | Basal | 4.97 ± 0.32 | 5.40 ± 0.21 | [12] |
| TPC2⁻/⁻ macrophages | Starvation | Stable | Significant shift toward alkalinization | [13][14] |
| TPC2⁻/⁻ fibroblasts/macrophages | Resting | Not affected | Not affected | [13][14] |
Table 2: Effect of TPC2 Overexpression and Agonist Activation on Lysosomal pH
| Cell Type | Condition | Observation | Reference |
| HeLa cells | TPC2 overexpression | Alkalized lysosomal pH | [8][13][14] |
| HeLa cells | TPC2 overexpression | Raised lysosomal pH (qualitative) | [15] |
| SK-MEL-5 and HeLa cells | This compound (NAADP mimetic) | Increase in lysosomal pH | [2][3][16] |
| SK-MEL-5 and HeLa cells | TPC2-A1-P (PI(3,5)P₂ mimetic) | No significant effect on lysosomal pH | [2][3] |
Signaling Pathways Governing TPC2 Activity and Lysosomal pH
The activity of TPC2 is tightly regulated by intracellular signaling pathways. The interplay of these pathways determines the extent of TPC2-mediated ion flux and its consequent effect on lysosomal pH.
The NAADP-TPC2-Ca²⁺ Signaling Axis and Lysosomal Alkalinization
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes Ca²⁺ from acidic intracellular stores, with TPC2 being its primary target on the lysosomal membrane.[10] The activation of TPC2 by NAADP leads to the release of Ca²⁺ from the lysosome. This process is often linked to a subsequent alkalinization of the lysosomal lumen, which can inhibit the fusion of autophagosomes with lysosomes, thereby arresting autophagic flux.[8][10] The precise mechanism of this alkalinization is still under investigation but may involve the activity of a Ca²⁺/H⁺ exchanger that expels protons from the lysosome in exchange for Ca²⁺.[9][17][18]
The PI(3,5)P₂-TPC2-Na⁺ Signaling Axis
Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) is another key signaling lipid that activates TPC2. However, PI(3,5)P₂-mediated activation results in a predominantly Na⁺-selective current.[11] This selective efflux of Na⁺ does not appear to significantly alter the lysosomal pH under resting conditions.[2][3][9] The functional consequences of TPC2-mediated Na⁺ flux are still being elucidated but are thought to be involved in regulating the membrane potential of the lysosome and influencing endolysosomal trafficking.[13][14][19]
Regulation by mTORC1
The mechanistic target of rapamycin complex 1 (mTORC1) has been identified as a negative regulator of TPC2 activity.[6] Under nutrient-rich conditions, active mTORC1 is associated with TPC2 and inhibits its channel function. Upon starvation, mTORC1 dissociates from the lysosomal membrane, leading to the de-repression of TPC2 and subsequent Ca²⁺ release.[6] This suggests a mechanism by which TPC2 can integrate nutritional cues to modulate lysosomal function.
Experimental Protocols
Measurement of Lysosomal pH using Ratiometric Fluorescent Dyes
Principle: This method utilizes pH-sensitive fluorescent dyes that are targeted to the lysosome. The ratio of fluorescence emission at two different wavelengths, or the ratio of fluorescence intensity upon excitation at two different wavelengths, provides a quantitative measure of the luminal pH, independent of dye concentration.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells of interest (e.g., HeLa, fibroblasts) on glass-bottom dishes suitable for live-cell imaging.
-
Incubate cells with a lysosome-targeted ratiometric pH indicator, such as LysoSensor Yellow/Blue DND-160 (e.g., 2 µM for 30 minutes at 37°C) or by allowing cells to endocytose dextran-conjugated Oregon Green 514.[12][20]
-
Wash the cells with pre-warmed imaging medium to remove excess dye.
-
-
Image Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a temperature-controlled chamber (37°C) and appropriate filter sets for the chosen dye.
-
For LysoSensor Yellow/Blue, acquire images using excitation at ~340 nm and ~380 nm, with emission collected at ~440 nm and ~540 nm.
-
For Oregon Green dextran, acquire images using excitation at ~440 nm and ~488 nm, with emission collected at ~520 nm.
-
-
Calibration Curve:
-
To convert fluorescence ratios to absolute pH values, a calibration curve must be generated.
-
Treat dye-loaded cells with a mixture of ionophores (e.g., nigericin and monensin) in buffers of known pH. This will equilibrate the lysosomal pH with the extracellular buffer pH.
-
Acquire ratiometric images at each known pH value to generate a standard curve of fluorescence ratio versus pH.
-
-
Data Analysis:
-
For experimental samples, calculate the fluorescence ratio for individual lysosomes or for the entire lysosomal population within each cell.
-
Use the calibration curve to convert the measured fluorescence ratios to lysosomal pH values.
-
Whole-Endolysosome Patch-Clamp Electrophysiology
Principle: This powerful technique allows for the direct measurement of ion currents across the membrane of an isolated endolysosome, enabling the characterization of TPC2 channel activity and ion selectivity.
Protocol:
-
Endolysosome Enlargement:
-
Isolation of Enlarged Endolysosomes:
-
Mechanically lyse the cells to release the enlarged endolysosomes into the bath solution.
-
-
Patch-Clamp Recording:
-
Using a patch-clamp amplifier and micromanipulator, form a high-resistance (giga-ohm) seal between a glass micropipette and the membrane of an isolated endolysosome.
-
Establish the whole-endolysosome configuration by applying a brief pulse of suction to rupture the membrane patch within the pipette.
-
Apply voltage ramps or steps and record the resulting currents in the presence and absence of TPC2 agonists (e.g., NAADP, PI(3,5)P₂) and with different ionic compositions in the pipette (luminal) and bath (cytosolic) solutions to determine ion selectivity.
-
Functional Consequences of TPC2-Mediated pH Modulation
The regulation of lysosomal pH by TPC2 has profound implications for cellular function and is implicated in several disease states.
-
Autophagy: TPC2-mediated lysosomal alkalinization can impair the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[8] This leads to an accumulation of autophagosomes and a reduction in the degradation of cellular waste.[22]
-
Lysosomal Storage Diseases (LSDs): In several LSDs, lysosomal pH is elevated, contributing to the dysfunction of lysosomal enzymes and the accumulation of undigested substrates.[23] Activation of TPC2 is being explored as a potential therapeutic strategy to rescue some LSD phenotypes, although the effects on lysosomal pH in this context are complex and may depend on the specific agonist used.[9][17][23][24][25]
-
Endolysosomal Trafficking: TPC2 is involved in the trafficking of various cargoes through the endolysosomal system.[3][26] Alterations in lysosomal pH and ion gradients mediated by TPC2 can impact the fusion and fission of vesicles, thereby affecting processes like endocytosis and exocytosis.[24]
Conclusion and Future Directions
TPC2 plays a complex and multifaceted role in the regulation of lysosomal pH. Its agonist-dependent ion selectivity is a key determinant of its effect, with NAADP-mediated Ca²⁺ release often leading to lysosomal alkalinization and PI(3,5)P₂-mediated Na⁺ conductance having little effect on resting pH. The conflicting reports in the literature likely reflect the diverse signaling contexts and experimental conditions employed.
For researchers and drug development professionals, understanding this dichotomous role of TPC2 is crucial. Targeting TPC2 for therapeutic intervention, for example in lysosomal storage diseases or neurodegenerative disorders, will require the development of biased agonists that can selectively promote a desired ionic flux without detrimentally altering lysosomal pH. Future research should focus on elucidating the precise molecular mechanisms that couple TPC2-mediated ion fluxes to changes in proton concentration within the lysosome and on further characterizing the physiological and pathological consequences of TPC2's dual ion selectivity in various cell types and disease models.
References
- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTORC1 controls lysosomal Ca2+ release through the two-pore channel TPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH. [scholars.duke.edu]
- 9. mdpi.com [mdpi.com]
- 10. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPC Proteins Are Phosphoinositide-activated Sodium-selective Ion Channels in Endosomes and Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]
- 14. Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysosomal TPCN (two pore segment channel) inhibition ameliorates beta-amyloid pathology and mitigates memory impairment in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Agonist-specific voltage-dependent gating of lysosomal two-pore Na+ channels | eLife [elifesciences.org]
- 20. researchgate.net [researchgate.net]
- 21. embopress.org [embopress.org]
- 22. Two Pore Channel 2 (TPC2) Inhibits Autophagosomal-Lysosomal Fusion by Alkalinizing Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. embopress.org [embopress.org]
- 24. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TPC2 rescues lysosomal storage in mucolipidosis type IV, Niemann-Pick type C1, and Batten disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Two-pore channels at the intersection of endolysosomal membrane traffic - PMC [pmc.ncbi.nlm.nih.gov]
Tpc2-A1-N: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of Tpc2-A1-N, a novel small molecule agonist of the Two-Pore Channel 2 (TPC2). TPC2 is a critical ion channel located in the membranes of endosomes and lysosomes, playing a key role in intracellular signaling and trafficking.[1] This document summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in the study of this compound.
Executive Summary
This compound was identified through a high-throughput screening campaign as a potent and selective agonist of TPC2.[2][3] Initial characterization studies revealed that this compound preferentially induces a calcium-permeable state in TPC2, mimicking the effects of the endogenous signaling molecule, nicotinic acid adenine dinucleotide phosphate (NAADP).[4] This contrasts with the effect of another endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), which primarily activates a sodium-selective conductance in TPC2.[3][5] The discovery of this compound provides a valuable chemical tool to dissect the distinct physiological roles of these two TPC2 activation pathways. However, it is important to note that some studies have suggested that the effects of this compound on intracellular calcium may be independent of TPC channels, indicating a need for further investigation into its precise mechanism of action.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization studies of this compound.
Table 1: Potency of TPC2 Agonists
| Compound | EC50 (µM) | Assay System |
| This compound | 7.8[3][4] | FLIPR-based Ca2+ assay in cells expressing plasma membrane-targeted TPC2 (TPC2L11A/L12A)[2][3] |
| TPC2-A1-P | 10.5[3] | FLIPR-based Ca2+ assay in cells expressing plasma membrane-targeted TPC2 (TPC2L11A/L12A)[2][3] |
Table 2: Ion Selectivity of TPC2 Activated by Different Agonists
| Agonist | PCa/PNa Permeability Ratio | Experimental Condition |
| This compound | 0.65 ± 0.13[2][3] | Endo-lysosomal patch clamp under bi-ionic conditions (luminal Ca2+, cytosolic Na+)[2][3] |
| TPC2-A1-P | 0.04 ± 0.01[2] | Endo-lysosomal patch clamp under bi-ionic conditions (luminal Ca2+, cytosolic Na+)[2] |
Experimental Protocols
High-Throughput Screening for TPC2 Agonists
The discovery of this compound was the result of a fluorescence-based high-throughput screen.
-
Cell Line: A cell line stably expressing a mutant form of human TPC2 (TPC2L11A/L12A) was utilized. This mutation redirects the channel from its native endo-lysosomal location to the plasma membrane, enabling the measurement of calcium influx from the extracellular space.[2][3]
-
Assay Principle: The assay was based on measuring changes in intracellular calcium concentration using a fluorescent calcium indicator (Fluo-4).[2]
-
Procedure:
-
Cells were plated in multi-well plates and loaded with the Fluo-4 calcium indicator.
-
A library of 80,000 natural and synthetic small molecules was screened by adding individual compounds to the wells.[2][3]
-
Changes in fluorescence intensity, indicating an increase in intracellular calcium, were monitored using a Fluorometric Imaging Plate Reader (FLIPR).[2]
-
Hits were identified as compounds that reproducibly evoked calcium signals in the TPC2-expressing cells but not in non-transfected control cells.[2]
-
Endo-lysosomal Patch Clamp Electrophysiology
To directly measure the ion currents mediated by TPC2 in its native membrane, the endo-lysosomal patch clamp technique was employed.
-
Cell Preparation: HEK293 cells transiently expressing human TPC2 were treated with vacuolin to enlarge the endo-lysosomes, making them accessible for patch clamping.[2][3]
-
Recording Configuration: The whole-endolysosome patch-clamp configuration was used to record macroscopic currents.
-
Ionic Conditions:
-
Data Analysis: The reversal potential (Erev) of the agonist-evoked currents was measured to calculate the relative permeability of Ca2+ to Na+ (PCa/PNa) using the Goldman-Hodgkin-Katz (GHK) equation.
Intracellular Calcium Imaging
To assess the ability of this compound to release calcium from intracellular stores, live-cell calcium imaging was performed.
-
Cell Lines: HeLa or other suitable cell lines were used.
-
Calcium Indicators: Cells were loaded with ratiometric (e.g., Fura-2) or single-wavelength (e.g., Fluo-4) fluorescent calcium indicators.[2] In some experiments, genetically encoded calcium indicators like GCaMP6s were fused to TPC2 to measure local calcium signals.[2][3]
-
Experimental Conditions: Experiments were typically performed in a calcium-free external solution to ensure that the observed calcium signals originated from intracellular stores.[2]
-
Procedure:
-
Cells were imaged using a fluorescence microscope.
-
A baseline fluorescence was established before the addition of this compound.
-
The change in fluorescence intensity upon agonist addition was recorded over time.
-
At the end of each experiment, a calcium ionophore like ionomycin was added to determine the maximum calcium response.[2]
-
Visualizations
TPC2 Signaling Pathways
Caption: Agonist-dependent ion selectivity of the TPC2 channel.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and validation of this compound.
Proposed Mechanism of Action and Controversy
Caption: Competing hypotheses for the mechanism of this compound-induced calcium signals.
References
- 1. Two-pore channel - Wikipedia [en.wikipedia.org]
- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Relevance of TPC2 Activation by Tpc2-A1-N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-Pore Channel 2 (TPC2) is a critical voltage- and ligand-gated cation channel predominantly located in the membranes of endosomes and lysosomes.[1][2] As a key component of intracellular signaling, TPC2 regulates the release of ions, primarily Ca²⁺ and Na⁺, from these acidic organelles, thereby influencing a wide array of cellular processes. The activity of TPC2 is endogenously modulated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1] These endogenous ligands differentially regulate the channel's ion selectivity; NAADP activation favors Ca²⁺ permeation, while PI(3,5)P₂ induces a predominantly Na⁺-selective state.[3][4]
The study of TPC2 function has been significantly advanced by the development of synthetic, membrane-permeable small molecules. Tpc2-A1-N is a powerful and selective agonist that functionally mimics the action of NAADP, inducing a Ca²⁺-permeable state in TPC2.[5] This technical guide provides an in-depth overview of the physiological consequences of TPC2 activation by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Mechanism of Action and Ion Selectivity
This compound directly activates TPC2 channels on endolysosomal membranes, triggering the release of Ca²⁺ into the cytosol.[5] This action is distinct from the endogenous NAADP pathway in that it does not require the presence of accessory NAADP-binding proteins like JPT2 and LSM12 for channel activation.[6][7]
A crucial aspect of TPC2 function is its ability to switch ion selectivity depending on the activating ligand. Activation by this compound, much like NAADP, renders the channel more permeable to Ca²⁺. In contrast, activation by the synthetic PI(3,5)P₂ mimetic, Tpc2-A1-P, results in a channel state that is more selective for Na⁺.[8][9] This ligand-dependent shift in ion preference is a unique feature of TPC2 and allows for distinct downstream physiological outcomes based on the initial stimulus.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activation of TPC2 by this compound and related compounds.
Table 1: Agonist Potency on TPC2
| Agonist | EC₅₀ Value | Cell System | Notes |
|---|---|---|---|
| This compound | 7.8 µM | Cell line stably expressing TPC2L11A/L12A | For plateau response of Ca²⁺ signals.[5][8] |
| This compound | 0.6 µM | Endo-lysosomes from cells expressing TPC2M484L (gain-of-function) | For plateau response in patch-clamp experiments.[5][8] |
| Tpc2-A1-P | 10.5 µM | Cell line stably expressing TPC2L11A/L12A | For plateau response of Ca²⁺ signals.[8] |
Table 2: Ion Permeability Ratios (PCa/PNa) of Activated TPC2
| Activating Ligand | PCa/PNa Ratio | Experimental Condition | Reference |
|---|---|---|---|
| This compound | 0.65 ± 0.13 | Bi-ionic conditions in endo-lysosomal patch-clamp | [8] |
| Tpc2-A1-P | 0.04 ± 0.01 | Bi-ionic conditions in endo-lysosomal patch-clamp | [8] |
| NAADP Pathway | ~0.65 | Inferred from similarity to this compound | [4] |
| PI(3,5)P₂ Pathway | ~0.08 | Endo-lysosomal patch-clamp |[4] |
Physiological Consequences of this compound-Mediated Activation
Intracellular Calcium Signaling
Activation of TPC2 by this compound initiates a localized release of Ca²⁺ from endolysosomes.[9] This initial release can act as a trigger, recruiting the endoplasmic reticulum (ER) to propagate a global Ca²⁺ signal throughout the cell via Ca²⁺-induced Ca²⁺ release (CICR) through IP₃ receptors.[2][10] Interestingly, while this compound alone evokes modest Ca²⁺ signals, its co-application with the Na⁺-mobilizing agonist Tpc2-A1-P results in a synergistic and robust increase in cytosolic Ca²⁺.[6][9] This suggests that the combined release of both Na⁺ and Ca²⁺ from lysosomes is a powerful mechanism for initiating widespread cellular Ca²⁺ events.
Lysosomal pH and Motility
Similar to its endogenous counterpart NAADP, this compound activation leads to an alkalinization of the lysosomal lumen, increasing its pH.[8][11] This change can have significant impacts on the activity of pH-sensitive lysosomal enzymes and the overall degradative capacity of the organelle. This effect is in contrast to activation by Tpc2-A1-P, which does not significantly alter lysosomal pH.[11] Furthermore, this compound activation has been shown to decrease the motility of lysosomes.[6][9]
Autophagy and Lysosomal Exocytosis
TPC2 is a known regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[1][12] By modulating lysosomal Ca²⁺ and pH, this compound can influence autophagic flux. The NAADP/TPC2 signaling pathway is associated with the accumulation of autophagosomes.[12] However, the role of TPC2 activation in lysosomal exocytosis—the fusion of lysosomes with the plasma membrane to release their contents—appears to be agonist-dependent. Studies show that this compound has little to no effect on lysosomal exocytosis, whereas the PI(3,5)P₂-mimetic Tpc2-A1-P potently promotes this process.[8][11]
Role in Disease Models
The selective activation of TPC2 by this compound has made it an invaluable tool for probing the channel's role in various diseases.
-
Neurodegenerative Diseases: In models of Parkinson's disease associated with LRRK2 mutations, TPC2-mediated Ca²⁺ release has been investigated as a contributor to disrupted Ca²⁺ homeostasis.[9][13] Conversely, in certain lysosomal storage disorders (LSDs) like Niemann-Pick type C1, activation of TPC2 by the related agonist Tpc2-A1-P has shown therapeutic potential by promoting the clearance of stored materials.[14]
-
Cancer: The NAADP/TPC2/Ca²⁺ signaling axis is implicated in VEGF-induced angiogenesis, a critical process for tumor growth and metastasis.[15][16]
Signaling and Experimental Workflow Diagrams
Caption: TPC2 activation pathway by this compound leading to Ca²⁺ release and downstream effects.
References
- 1. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pi-3-5-p-2-and-naadp-team-players-or-lone-warriors-new-insights-into-tpc-activation-modes - Ask this paper | Bohrium [bohrium.com]
- 4. Two-pore channels: going with the flows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Two-pore channel-2 and inositol trisphosphate receptors coordinate Ca2+ signals between lysosomes and the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TPC2 rescues lysosomal storage in mucolipidosis type IV, Niemann–Pick type C1, and Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Tpc2-A1-N: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tpc2-A1-N is a potent and cell-permeable synthetic agonist of the Two-Pore Channel 2 (TPC2), an ion channel primarily located on endosomes and lysosomes.[1][2] It functionally mimics the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), to evoke the release of calcium ions (Ca²⁺) from these acidic organelles.[1][3] This property makes this compound a valuable tool for investigating the physiological and pathophysiological roles of TPC2 in various cellular processes, including intracellular trafficking, signal transduction, and disease.[4] However, some studies suggest that this compound may also induce Ca²⁺ release from the endoplasmic reticulum (ER) independently of TPCs, a factor to consider in experimental design.[5][6]
These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to study TPC2 function, focusing on monitoring intracellular Ca²⁺ dynamics and lysosomal pH changes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Potency of this compound in Inducing Ca²⁺ Responses
| Cell Line | TPC2 Construct | Assay Type | EC₅₀ | Reference |
| HEK293 stable line | TPC2L11A/L12A | Fluo-4 based Ca²⁺ imaging | 7.8 µM | [1][7] |
| HEK293 transient | hTPC2 | Endo-lysosomal patch-clamp | 0.6 µM | [7][8] |
Table 2: Typical Working Concentrations of this compound in Live-Cell Imaging
| Experiment | Cell Type | Concentration | Observed Effect | Reference |
| Ratiometric Ca²⁺ imaging | HeLa, HEK293 | 10 µM | Evoked Ca²⁺ signals | [7][8] |
| Lysosomal pH imaging | Untransfected cells | 10 µM | Modest increase in lysosomal pH | [7][8] |
| Endo-lysosomal patch-clamp | HEK293 | 30 µM | Elicited Na⁺ currents | [1] |
| Cytosolic Ca²⁺ imaging | Wild-type and IP₃R KO HEK-293 | 15 µM | Evoked cytosolic Ca²⁺ signals | [9] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound activates TPC2 on endo-lysosomes, leading to ion flux and cellular responses.
Experimental Workflow for Live-Cell Ca²⁺ Imaging
Caption: Workflow for monitoring this compound-induced intracellular Ca²⁺ changes.
Experimental Protocols
Protocol 1: Live-Cell Ratiometric Ca²⁺ Imaging
This protocol is adapted from methodologies described in studies investigating TPC2 activation.[7][8]
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Glass-bottom imaging dishes or plates
-
Cell culture medium
-
Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
(Optional) Transfection: If investigating specific TPC2 constructs, transfect the cells according to the manufacturer's protocol 24 hours before imaging. For studying endogenous TPC2, this step is omitted.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. b. Aspirate the culture medium from the cells and wash once with HBS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Imaging: a. Mount the imaging dish on the microscope stage. b. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm. Record baseline for 1-2 minutes. c. Prepare the final concentration of this compound (e.g., 10 µM) in HBS. d. Carefully add the this compound solution to the imaging dish. e. Immediately resume recording the fluorescence changes for 5-10 minutes or until the response returns to baseline.
-
Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. Plot the F340/F380 ratio over time to visualize the change in intracellular Ca²⁺ concentration. c. The peak change in the fluorescence ratio can be used for statistical analysis.[8]
Protocol 2: Live-Cell Lysosomal pH Imaging
This protocol is based on methods used to assess the effect of TPC2 activation on lysosomal pH.[7][8]
Materials:
-
Cells of interest
-
Glass-bottom imaging dishes or plates
-
Cell culture medium
-
Fluorescein-dextran (e.g., 10,000 MW, lysine fixable)
-
Live-cell imaging buffer (e.g., HBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets for fluorescein (e.g., 490 nm excitation, 525 nm emission)
Procedure:
-
Lysosome Labeling: a. Seed cells on glass-bottom imaging dishes. b. The following day, incubate the cells with 1 mg/ml fluorescein-dextran in culture medium for 4-12 hours. This allows for endocytosis and accumulation of the pH-sensitive dye in lysosomes. c. Wash the cells thoroughly with fresh medium and incubate for at least 1 hour to chase the dextran to the lysosomes.
-
Imaging: a. Replace the culture medium with live-cell imaging buffer. b. Mount the dish on the microscope stage. c. Acquire baseline fluorescence images of the fluorescein-labeled lysosomes. d. Add the desired concentration of this compound (e.g., 10 µM) to the cells. e. Acquire time-lapse images every 30-60 seconds for 10-20 minutes.
-
Data Analysis: a. An increase in fluorescence intensity of fluorescein corresponds to an increase in lysosomal pH (alkalinization). b. Measure the average fluorescence intensity of individual lysosomes over time. c. Normalize the fluorescence intensity to the baseline to quantify the change in lysosomal pH. d. The time-dependent increase in fluorescence indicates the effect of this compound on lysosomal pH.[7][8]
Concluding Remarks
This compound is a powerful pharmacological tool for probing TPC2 function in live cells. The provided protocols for Ca²⁺ and lysosomal pH imaging offer a foundation for investigating the diverse roles of TPC2. Researchers should be mindful of the potential for off-target effects, such as Ca²⁺ release from the ER, and incorporate appropriate controls, such as using TPC2 knockout/knockdown cells or TPC2-specific inhibitors, to validate their findings.[5][6] The agonist-dependent ion selectivity of TPC2, where this compound promotes Ca²⁺ permeability, is a key aspect to consider when interpreting experimental results.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two-pore channel - Wikipedia [en.wikipedia.org]
- 3. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 8. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-pore channel-2 and inositol trisphosphate receptors coordinate Ca2+ signals between lysosomes and the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tpc2-A1-N in Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-pore channels (TPCs) are a family of cation channels primarily located on the membranes of endosomes and lysosomes.[1][2] They play crucial roles in regulating intracellular trafficking, endo-lysosomal pH, and ion homeostasis.[2][3] TPC2, a key member of this family, is gated by endogenous ligands such as nicotinic acid adenine dinucleotide phosphate (NAADP) and the lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1][4] Notably, the ion selectivity of TPC2 appears to be dependent on the activating ligand; NAADP activation favors Ca²⁺ permeability, while PI(3,5)P₂ activation leads to Na⁺ selectivity.[4][5]
Tpc2-A1-N is a cell-permeable small molecule agonist designed to mimic the action of NAADP, selectively activating TPC2 to a Ca²⁺-permeable state.[6] This makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TPC2-mediated Ca²⁺ signaling. However, recent studies suggest that this compound may also induce Ca²⁺ and Na⁺ signals independently of TPC channels, primarily by releasing Ca²⁺ from the endoplasmic reticulum (ER).[7][8][9] Therefore, rigorous control experiments are essential when interpreting data obtained using this compound.
These application notes provide detailed protocols for the use of this compound in patch-clamp studies to characterize TPC2 channel activity, alongside crucial control experiments to ensure data validity.
Mechanism of Action & Signaling Pathway
This compound is reported to directly activate TPC2 channels, inducing a conformational change that favors the permeation of Ca²⁺ ions from the lumen of the endo-lysosome (or the extracellular space in plasma membrane-rerouted models) into the cytosol.[6] This action is functionally similar to the endogenous ligand NAADP. However, unlike NAADP, the action of this compound does not appear to require accessory proteins like JPT2 and LSM12. Controversially, some evidence suggests this compound can also trigger Ca²⁺ release from the ER, a TPC2-independent effect.[7][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its counterpart, TPC2-A1-P, which mimics PI(3,5)P₂ and induces Na⁺ currents.[5] This data is essential for designing dose-response experiments.
| Compound | Target | Primary Effect | Effective Concentration | EC₅₀ Value | Cell System | Reference |
| This compound | TPC2 | Ca²⁺-permeable agonist (NAADP mimetic) | 10 - 30 µM | 7.8 µM (for Ca²⁺ signals)[6] | TPC2L11A/L12A expressing cells | [6] |
| This compound | TPC2 | Elicits cation currents | 10 µM | 0.6 µM (for Na⁺ currents)[5] | Endo-lysosomes from TPC2-expressing HEK293 cells | [5] |
| TPC2-A1-P | TPC2 | Na⁺-selective agonist (PI(3,5)P₂ mimetic) | 30 - 60 µM | 0.6 µM (for Na⁺ currents)[5] | Endo-lysosomes from TPC2-expressing HEK293 cells | [5] |
Experimental Protocols
Due to the intracellular localization of TPC2, specialized patch-clamp configurations are required. Below are protocols for the two most common approaches.
Protocol 1: Whole-Cell Patch-Clamp on Plasma Membrane-Rerouted TPC2
This method utilizes a TPC2 mutant (e.g., L11A/L12A) that disrupts its endo-lysosomal targeting motif, causing it to be expressed on the plasma membrane where it is accessible to conventional whole-cell patch-clamp.[4]
Methodology:
-
Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding a plasma membrane-targeted TPC2 mutant (e.g., TPC2L11A/L12A). Allow 24-48 hours for channel expression.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 Cs-Mesylate, 10 HEPES, 10 NaCl, 1 MgCl₂, pH 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Electrophysiology:
-
Obtain a giga-ohm (GΩ) seal on a transfected cell using a patch pipette.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.
-
Perfuse the bath with the external solution containing this compound (e.g., 10 µM) to record agonist-evoked currents.
-
Use appropriate TPC2 blockers like Tetrandrine as a negative control.[6]
-
Protocol 2: Endo-lysosomal Patch-Clamp
This advanced technique allows for the direct recording of TPC2 channels in their native membrane environment. It involves pharmacologically enlarging endo-lysosomes to a size suitable for patch-clamping.[5][10]
Methodology:
-
Organelle Preparation: Culture HEK293 cells overexpressing TPC2. Treat cells with Vacuolin-1 (1 µM) for 1-4 hours to induce the formation of large endo-lysosomal vacuoles. Mechanically lyse the cells to release the enlarged organelles.
-
Solutions:
-
Luminal (Pipette) Solution (in mM): 140 Na-Mesylate, 10 HEPES, 1 CaCl₂, pH 4.6 with NaOH (to mimic acidic lumen).
-
Cytosolic (Bath) Solution (in mM): 140 Na-Mesylate, 10 HEPES, 1 EGTA, pH 7.2 with NaOH.
-
-
Electrophysiology:
-
Identify enlarged endo-lysosomes (typically >5 µm in diameter).
-
Form a GΩ seal on the membrane of an isolated organelle.
-
Establish a whole-lysosome configuration.
-
Record basal currents using a voltage protocol (e.g., steps from -100 mV to +100 mV).
-
Apply this compound (e.g., 10 µM) to the bath (cytosolic side) and record agonist-activated currents.[5]
-
Protocol 3: Essential Control Experiments for Specificity
Given the reports of TPC2-independent effects of this compound, the following controls are critical for validating that the observed currents are mediated by TPC2.[7][8][9]
Methodology:
-
Genetic Knockout Control:
-
Perform patch-clamp experiments (either whole-cell on rerouted channels or endo-lysosomal) on cells with genetic knockout/knockdown of TPC2 (and ideally TPC1 as well).
-
Expected Outcome for Specificity: Application of this compound should fail to elicit the currents observed in wild-type or TPC2-expressing cells.[7] If a response is still present, it indicates an off-target effect.
-
-
ER Ca²⁺ Depletion Control:
-
Pre-treat wild-type cells with thapsigargin, an irreversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, to deplete ER Ca²⁺ stores.
-
Apply this compound and measure Ca²⁺ signals or currents.
-
Expected Outcome for Specificity: If this compound acts on TPC2, its effect should not be significantly diminished by ER store depletion. If the response is abolished, it suggests the ER, not TPC2, is the primary source of the Ca²⁺ signal.[8][9]
-
Conclusion
This compound is a potent tool for probing the Ca²⁺-permeable state of TPC2 channels. When used with the appropriate patch-clamp methodologies and, crucially, with rigorous genetic and pharmacological controls, it can provide valuable insights into the function of endo-lysosomal Ca²⁺ signaling in health and disease. Researchers must remain aware of and experimentally address the potential for TPC2-independent effects to ensure the accurate interpretation of their findings.
References
- 1. In silico characterization of the gating and selectivity mechanism of the human TPC2 cation channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-pore channel - Wikipedia [en.wikipedia.org]
- 3. Agonist-specific voltage-dependent gating of lysosomal two-pore Na+ channels | eLife [elifesciences.org]
- 4. Electrophysiology of Endolysosomal Two-Pore Channels: A Current Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Ca2+ Signals in HeLa Cells with Tpc2-A1-N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tpc2-A1-N to induce intracellular calcium (Ca2+) signals in HeLa cells. This document includes detailed protocols for cell culture, Ca2+ signal measurement, and a summary of expected quantitative outcomes. The information is intended to assist in the design and execution of experiments involving the modulation of intracellular Ca2+ for research and drug discovery purposes.
Introduction
This compound is a cell-permeable small molecule initially identified as an agonist of Two-Pore Channel 2 (TPC2), a cation channel primarily located on endo-lysosomal compartments. TPC2 channels are implicated in various cellular processes through their regulation of Ca2+ and Na+ homeostasis within these organelles.[1] this compound was developed to mimic the action of the endogenous TPC2 activator, nicotinic acid adenine dinucleotide phosphate (NAADP), and was initially thought to induce Ca2+ release from acidic organelles.[1][2]
However, recent studies in HeLa and other cell lines have revealed that this compound-induced Ca2+ signals are independent of TPC channels.[1][3][4] The primary source of the Ca2+ release has been identified as the endoplasmic reticulum (ER), occurring through a mechanism that is also independent of the inositol triphosphate (IP3) receptor.[1][3] This unexpected mechanism of action makes this compound a unique tool for studying ER Ca2+ signaling pathways.
Data Presentation
The following table summarizes the effective concentrations of this compound used to elicit Ca2+ signals in HeLa cells as reported in the literature.
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| This compound | HeLa | 10 µM | Evoked Ca2+ signals in cells expressing plasma-membrane-targeted human TPC2. | [5] |
| This compound | HeLa | 60 µM | Induced Ca2+ release from intracellular stores in the absence of extracellular Ca2+. | [4] |
| This compound | SH-SY5Y | Not specified | Evoked a modest but detectable Ca2+ signal in the absence of external Ca2+. | [2] |
Signaling Pathway
The current understanding of the signaling pathway initiated by this compound in HeLa cells is depicted below. Contrary to its intended design, this compound bypasses the TPC2 channels and acts on the endoplasmic reticulum to release Ca2+, independently of the canonical IP3 receptor pathway.
Caption: this compound signaling pathway in HeLa cells.
Experimental Protocols
HeLa Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining HeLa cells to ensure they are healthy and in the logarithmic growth phase for experimentation.[6][7][8][9][10]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's MEM (EMEM)[6][9]
-
Fetal Bovine Serum (FBS)[9]
-
Penicillin-Streptomycin (P/S)[9]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T25 or T75)
-
15 mL conical tubes
-
Incubator at 37°C with 5% CO2[6]
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or EMEM with 10% FBS and 1% P/S.[9] Warm the medium to 37°C before use.[8][10]
-
Cell Seeding: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath.[8] Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium and centrifuge at approximately 1000 rpm for 5 minutes.[8][10] Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[6][10] Renew the growth medium every 2-3 days.[6]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[9][10] Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[9][10] Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a suitable split ratio (e.g., 1:2 to 1:5).[6][8]
Measurement of Intracellular Ca2+ Signals using Fluo-4 AM
This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular Ca2+ concentration in HeLa cells following stimulation with this compound.[11][12][13][14]
Materials:
-
HeLa cells cultured in 96-well plates or on coverslips
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)[11]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer[11][12]
-
Probenecid (optional, to prevent dye leakage)[11]
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~515 nm)[13]
Procedure:
-
Cell Preparation: Seed HeLa cells in a 96-well plate or on coverslips and grow to 90-100% confluency.[11]
-
Fluo-4 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[11]
-
For the loading solution, mix the 1 mM Fluo-4 AM stock with an equal volume of 20% Pluronic F-127.[11]
-
Dilute this mixture into pre-warmed HBSS to a final Fluo-4 AM concentration of 1-5 µM.[15] Probenecid can be added at this stage.[11]
-
-
Cell Loading:
-
Ca2+ Measurement:
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the desired concentration of this compound to the cells and continue recording the fluorescence signal to observe the change in intracellular Ca2+.
-
Data can be expressed as a change in fluorescence intensity (ΔF) over the initial fluorescence (F0), or as a ratio if using a ratiometric dye like Fura-2.[4][15]
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting an experiment to measure this compound-induced Ca2+ signals in HeLa cells.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hela-transfection.com [hela-transfection.com]
- 7. Essential Dos and Don'ts for Maintaining Contamination-Free Cell Cultures [cytion.com]
- 8. HeLa Cell Culture & Gene-editing Tips For Beginners | Ubigene [ubigene.us]
- 9. static.igem.org [static.igem.org]
- 10. Cell culture of 7721 or HeLa cells [protocols.io]
- 11. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 13. hellobio.com [hellobio.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Tpc2-A1-N in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. A growing body of evidence implicates lysosomal dysfunction in the pathogenesis of PD. Two-pore channels (TPCs), particularly TPC2, are endo-lysosomal ion channels that regulate calcium (Ca²⁺) signaling and trafficking events. In genetic forms of PD linked to mutations in the LRRK2 gene, TPC2 activity is often dysregulated. Tpc2-A1-N is a cell-permeable small molecule agonist that preferentially activates TPC2, mimicking the effect of the endogenous messenger nicotinic acid adenine dinucleotide phosphate (NAADP) and inducing a Ca²⁺-permeable state.[1] This makes this compound a valuable tool for investigating the role of TPC2-mediated Ca²⁺ signaling in the context of Parkinson's disease. However, researchers should be aware of recent findings suggesting that this compound may also induce Ca²⁺ release from the endoplasmic reticulum, independent of TPC channels.[2][3] Careful experimental design and appropriate controls are therefore essential.
Mechanism of Action and Signaling Pathway
In models of LRRK2-associated Parkinson's disease, the mutant LRRK2 protein is thought to enhance the functionality of TPC2 channels.[4] This leads to exaggerated Ca²⁺ release from lysosomes, disrupting intracellular Ca²⁺ homeostasis and impairing processes such as autophagy and endo-lysosomal trafficking. This compound can be used to probe this pathway by selectively activating TPC2 and studying the downstream consequences on neuronal function and viability.
References
- 1. rupress.org [rupress.org]
- 2. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing TPC2-A1-N Effects on Lysosomal pH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-pore channel 2 (TPC2) is a crucial ion channel primarily located on the membranes of endosomes and lysosomes, where it regulates ion homeostasis, trafficking, and signaling. The small molecule agonist TPC2-A1-N has been identified as a modulator of TPC2 activity, influencing lysosomal functions, including the regulation of luminal pH. Dysregulation of lysosomal pH is implicated in various pathologies, including lysosomal storage diseases and neurodegenerative disorders.[1][2][3] Therefore, robust methodologies to assess the effects of compounds like this compound on lysosomal pH are essential for basic research and drug development.
These application notes provide detailed protocols for assessing the effects of this compound on lysosomal pH using fluorescent microscopy-based assays. The protocols are designed for researchers in cell biology, pharmacology, and drug discovery.
Data Presentation
Summary of this compound Effects on Lysosomal pH
| Parameter | Observation | Cell Types | Reference |
| Effect of this compound | Induces lysosomal alkalinization (increase in pH). | HeLa, SK-MEL-5 | [4][5] |
| Mechanism | This compound acts as a synthetic mimetic of NAADP, promoting a Ca2+-permeable state of TPC2. The resulting ion flux leads to an increase in lysosomal pH.[4][5][6][7] | N/A | [5][6][7] |
| Specificity | The effect is dependent on functional TPC2 channels. No significant pH change is observed in cells expressing a pore-dead mutant of TPC2 (TPC2L265P).[5] | HeLa | [5] |
| Comparison with TPC2-A1-P | In contrast to this compound, the TPC2 agonist TPC2-A1-P, which mimics PI(3,5)P2, does not significantly affect lysosomal pH.[5][6] | HeLa | [5][6] |
Signaling Pathway
The activation of TPC2 by this compound initiates a signaling cascade that culminates in the alteration of lysosomal pH. This compound mimics the action of the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), by binding to and activating TPC2.[6][7] This activation increases the permeability of the lysosomal membrane to cations, including Ca2+ and Na+.[5][6][7] The subsequent ion flux across the lysosomal membrane is thought to dissipate the proton gradient maintained by the vacuolar-type H+-ATPase (V-ATPase), leading to an increase in the luminal pH (alkalinization).
Caption: Signaling pathway of this compound-induced lysosomal alkalinization.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal pH using a Genetically Encoded Biosensor (pH-Lemon-GPI)
This protocol describes the use of a ratiometric, genetically encoded pH biosensor, pH-Lemon-GPI, for monitoring lysosomal pH changes in response to this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Plasmid encoding pH-Lemon-GPI
-
Plasmid encoding TPC2-mCherry (wild-type or L265P mutant)
-
Transfection reagent (e.g., PolyJet)
-
This compound stock solution (in DMSO)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Confocal or wide-field fluorescence microscope equipped for live-cell imaging with appropriate filter sets for mTurquoise2 and EYFP.
Procedure:
-
Cell Culture and Transfection:
-
Plate HeLa cells in glass-bottom dishes suitable for microscopy.
-
Co-transfect cells with plasmids encoding pH-Lemon-GPI and TPC2-mCherry (or a control vector) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging buffer.
-
Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Identify cells co-expressing both pH-Lemon-GPI and TPC2-mCherry.
-
Acquire baseline fluorescence images of mTurquoise2 (donor) and EYFP (acceptor) channels.
-
Add this compound to the imaging buffer to the desired final concentration (e.g., 10 µM).
-
Acquire time-lapse images of both channels for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each time point, calculate the ratio of EYFP to mTurquoise2 fluorescence intensity in regions of interest corresponding to lysosomes.
-
An increase in the EYFP/mTurquoise2 ratio indicates an increase in pH (alkalinization).
-
Normalize the ratio data to the baseline before the addition of this compound.
-
Protocol 2: Lysosomal pH Measurement using a Fluorescent Dye (Fluorescein Dextran)
This protocol outlines the use of a pH-sensitive fluorescent dye, fluorescein dextran, to measure lysosomal pH.
Materials:
-
SK-MEL-5 cells (or other suitable cell line)
-
Culture medium
-
Fluorescein isothiocyanate-dextran (FDx)
-
Live-cell imaging buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with appropriate filter sets for fluorescein.
Procedure:
-
Loading Cells with Fluorescein Dextran:
-
Incubate cells with fluorescein dextran (e.g., 1 mg/mL) in culture medium for 12-24 hours to allow for endocytosis and accumulation in lysosomes.
-
Wash the cells thoroughly with fresh medium to remove extracellular dye and chase for at least 2 hours.
-
-
Live-Cell Imaging and pH Measurement:
-
Replace the culture medium with live-cell imaging buffer.
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
Add this compound to the desired final concentration.
-
Acquire time-lapse images.
-
-
Calibration Curve:
-
To quantify pH, a calibration curve must be generated.
-
Treat FDx-loaded cells with buffers of known pH containing ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal and extracellular pH.
-
Measure the fluorescence intensity at each known pH to generate a standard curve of fluorescence intensity versus pH.
-
-
Data Analysis:
-
Measure the fluorescence intensity of lysosomes in the experimental cells.
-
Use the calibration curve to convert fluorescence intensity values to lysosomal pH.
-
Experimental Workflow and Logical Relationships
Caption: General experimental workflow for assessing lysosomal pH changes.
References
- 1. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]
- 3. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 6. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
Tpc2-A1-N Treatment Protocol for Studying Lysosomal Storage Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 inherited metabolic diseases characterized by the abnormal accumulation of various substrates within lysosomes, leading to cellular dysfunction and multi-systemic pathology. A key area of investigation in LSDs is the role of lysosomal ion channels, particularly the two-pore channel 2 (TPC2), in regulating lysosomal function. TPC2 is a cation channel primarily permeable to Na+ and Ca2+ and is activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).
This document provides detailed application notes and protocols for the use of Tpc2-A1-N, a synthetic agonist of TPC2, in the study of lysosomal storage disorders. This compound acts as a NAADP mimetic, biasing the TPC2 channel towards a Ca2+-permeable state.[1][2] Activation of TPC2 by this compound has been shown to increase lysosomal pH and decrease lysosomal motility.[1][3] In contrast, another TPC2 agonist, Tpc2-A1-P, acts as a PI(3,5)P2 mimetic, promoting a Na+-selective state and enhancing lysosomal exocytosis and autophagy, which has shown promise in rescuing cellular phenotypes of certain LSDs.[4][5][6] Understanding the distinct effects of these agonists is crucial for dissecting the nuanced roles of TPC2 in both normal lysosomal function and in the context of disease.
These protocols are designed to provide researchers with the necessary methodologies to investigate the effects of this compound on lysosomal function in cellular models of LSDs.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound and its counterpart, Tpc2-A1-P, to modulate TPC2 activity.
Table 1: Effects of TPC2 Agonists on Lysosomal Function
| Agonist | Concentration Range | Target Cell/Organism | Key Observed Effect | Citation |
| This compound | 10 µM - 60 µM | HeLa, SK-MEL-5 cells | Increased lysosomal pH, decreased lysosomal motility, modest cytosolic Ca2+ release.[1][3] | [1][3] |
| Tpc2-A1-P | 30 µM - 60 µM | MLIV, NPC1, JNCL fibroblasts; Alveolar macrophages | Promoted lysosomal exocytosis, enhanced autophagy, rescued LacCer and cholesterol accumulation in LSD models.[4][5][7] | [4][5][7] |
| This compound | 30 µM | Murine alveolar macrophages | No significant induction of lysosomal exocytosis.[8] | [8] |
| Tpc2-A1-P | 30 µM | Murine alveolar macrophages | Significant induction of lysosomal exocytosis.[8] | [8] |
Table 2: this compound Treatment Parameters in Experimental Assays
| Experiment | Cell Type | This compound Concentration | Incubation Time | Measured Parameter | Citation |
| Lysosomal pH Measurement | HeLa cells | 10 µM | 10 minutes | Increase in vesicular pH.[2] | [2] |
| Lysosomal Motility Assay | HeLa cells | 30 µM | 120 - 690 seconds | Impaired vesicle motility.[3] | [3] |
| Cytosolic Ca2+ Imaging | SH-SY5Y cells | Not specified, but described as NAADP-mimetic | Not specified | Modest but detectable Ca2+ signal in the absence of external Ca2+.[1] | [1] |
| Lysosomal Exocytosis Assay | Murine alveolar macrophages | 30 µM | 120 minutes | No significant increase in LAMP1 translocation.[8] | [8] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound activates TPC2, leading to lysosomal Ca2+ release, increased pH, and decreased motility.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying the effects of this compound on lysosomal function in cultured cells.
Experimental Protocols
Lysosomal pH Measurement using LysoSensor™ Yellow/Blue DND-160
This protocol is adapted for fluorescence microscopy to measure changes in lysosomal pH upon treatment with this compound.[9][10][11]
Materials:
-
LSD and control cell lines
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Live-cell imaging microscope with dual-emission capabilities
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes at a suitable density to reach 60-70% confluency on the day of the experiment.
-
LysoSensor™ Loading:
-
Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed complete culture medium.
-
Wash the cells once with pre-warmed medium.
-
Incubate cells with the LysoSensor™ working solution for 5-15 minutes at 37°C.[11]
-
-
Washing: Wash the cells twice with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess dye.
-
Treatment:
-
Add imaging buffer containing the desired final concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) to the cells.
-
-
Imaging:
-
Immediately begin live-cell imaging using a fluorescence microscope.
-
Acquire images using excitation at ~360 nm and capture dual emissions at ~440 nm (blue) and ~540 nm (yellow).[11]
-
Capture images at baseline (before treatment) and at various time points after treatment (e.g., every minute for 10-20 minutes).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual lysosomes in both the blue and yellow channels.
-
Calculate the ratio of yellow to blue fluorescence intensity. An increase in this ratio indicates lysosomal alkalinization.
-
A standard curve can be generated by treating loaded cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to calibrate the fluorescence ratio to absolute pH values.[10]
-
Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of changes in cytosolic Ca2+ concentration in response to this compound treatment.[1][2][6]
Materials:
-
LSD and control cell lines
-
Glass-bottom imaging dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution (with and without Ca2+)
-
This compound
-
Ionomycin (positive control)
-
EGTA (for Ca2+-free solutions)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells with HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Perfuse the cells with Ca2+-free HBSS (containing EGTA) to measure Ca2+ release from intracellular stores.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting emission at ~510 nm.
-
Add this compound to the perfusion solution and continue recording.
-
At the end of the experiment, add ionomycin to release all remaining intracellular Ca2+ stores (for Rmax), followed by a solution containing a Ca2+ chelator like EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
An increase in this ratio corresponds to an increase in intracellular Ca2+ concentration.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca2+ concentrations using the Rmin and Rmax values.
-
Lysosomal Motility Assay
This protocol outlines a method to analyze the movement of lysosomes in live cells treated with this compound.[3][12][13]
Materials:
-
LSD and control cell lines expressing a fluorescent lysosomal marker (e.g., LAMP1-GFP or loaded with LysoTracker™)
-
Glass-bottom imaging dishes
-
This compound
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software with tracking capabilities (e.g., ImageJ/Fiji with TrackMate plugin)
Procedure:
-
Cell Preparation: Plate cells expressing a fluorescent lysosomal marker on glass-bottom dishes. Alternatively, cells can be incubated with a fluorescent probe like LysoTracker™ Red DND-99 (50-75 nM for 30 minutes) prior to imaging.
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Acquire time-lapse images of a selected field of view, capturing images at a high frame rate (e.g., 1 frame per second) for a period of 1-2 minutes to establish a baseline of lysosomal motility.
-
Carefully add this compound (e.g., 30 µM) to the imaging medium.
-
Continue time-lapse imaging for an extended period (e.g., 10-15 minutes) to capture the effect of the treatment on lysosomal movement.
-
-
Data Analysis:
-
Use an image analysis software package to track the movement of individual lysosomes over time.
-
From the tracking data, parameters such as velocity, displacement, and track length can be calculated.
-
Compare the motility parameters of lysosomes before and after this compound treatment, and between different cell lines. A decrease in these parameters indicates reduced lysosomal motility.[3]
-
Lysosomal Exocytosis Assay (LAMP1 Translocation)
This assay measures the translocation of the lysosomal-associated membrane protein 1 (LAMP1) to the cell surface as an indicator of lysosomal exocytosis.[8][14][15] While this compound is not expected to induce significant exocytosis, this assay is crucial for comparative studies with Tpc2-A1-P.
Materials:
-
LSD and control cell lines
-
Cell culture plates
-
This compound and Tpc2-A1-P
-
Ionomycin (positive control)
-
Primary antibody against the luminal domain of LAMP1
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound (e.g., 30 µM), Tpc2-A1-P (e.g., 30 µM as a positive control for exocytosis), ionomycin (positive control), or vehicle control for the desired time (e.g., 2 hours).[8]
-
-
Antibody Staining (for non-permeabilized cells):
-
Place cells on ice to stop membrane trafficking.
-
Wash cells with ice-cold PBS.
-
Incubate cells with the primary anti-LAMP1 antibody (diluted in a blocking buffer like PBS with 1% BSA) for 1 hour on ice.
-
Wash cells three times with ice-cold PBS to remove unbound primary antibody.
-
Incubate cells with the fluorescently labeled secondary antibody for 30-60 minutes on ice in the dark.
-
Wash cells three times with ice-cold PBS.
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: Detach cells (if adherent) using a non-enzymatic method, and analyze the fluorescence intensity of the cell population. An increase in mean fluorescence intensity indicates increased surface LAMP1.
-
Microscopy: Fix the cells and acquire fluorescence images. Quantify the fluorescence intensity of LAMP1 staining on the cell surface.
-
By employing these detailed protocols, researchers can systematically investigate the role of this compound-mediated TPC2 activation in the pathophysiology of lysosomal storage disorders, paving the way for a better understanding of these complex diseases and the identification of novel therapeutic targets.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 4. Lysosomal pH measurement using LysoSensor and LysoTracker [bio-protocol.org]
- 5. hellobio.com [hellobio.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 7. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 8. Measuring lysosomal exocytosis by Flow cytometry [protocols.io]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Endosome and Lysosome Motilities in Cultured Neurons Using Fluorescent Probes [jove.com]
- 13. Determination of Lysosomal Motility - CD BioSciences [lysosomexper.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Lysosomal Exocytosis by Surface Exposure of Lamp1 Luminal Epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tpc2-A1-N and Tpc2-A1-P Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-pore channels (TPCs) are cation-selective ion channels located on the membranes of endosomes and lysosomes, playing a crucial role in intracellular calcium and sodium signaling. TPC2, a prominent member of this family, is implicated in a variety of physiological processes, including vesicle trafficking, autophagy, and cellular excitability. Its dysfunction has been linked to several diseases, making it a compelling target for therapeutic development.
Recent advancements have led to the development of specific small-molecule modulators of TPC2. Among these, Tpc2-A1-N acts as a potent, Ca²⁺-permeable agonist, functionally mimicking the endogenous ligand nicotinic acid adenine dinucleotide phosphate (NAADP). In contrast, Tpc2-A1-P is a Na⁺-selective agonist that mimics the action of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). Notably, co-stimulation with both this compound and Tpc2-A1-P has been shown to elicit a synergistic increase in intracellular Ca²⁺ levels, suggesting a complex and cooperative mechanism of TPC2 activation.
These application notes provide a comprehensive experimental framework for investigating the co-treatment effects of this compound and Tpc2-A1-P. The protocols detailed herein are designed to enable researchers to characterize the synergistic interactions of these compounds on TPC2 activity and downstream cellular functions.
Data Presentation
Table 1: Physicochemical Properties and Recommended Concentrations of TPC2 Agonists
| Compound | Mimics | Primary Ion Permeability | Recommended Stock Solution | Recommended Working Concentration Range | EC₅₀ |
| This compound | NAADP | Ca²⁺ | 10 mM in DMSO | 1 - 30 µM | ~7.8 µM[1] |
| Tpc2-A1-P | PI(3,5)P₂ | Na⁺ | 10 mM in DMSO | 1 - 60 µM | ~10.5 µM[2] |
Table 2: Summary of Experimental Designs for Co-Treatment Analysis
| Experiment | Objective | Key Parameters Measured | Recommended Cell Lines |
| Checkerboard Assay with Calcium Imaging | To determine the nature of the interaction (synergistic, additive, antagonistic) between this compound and Tpc2-A1-P. | Intracellular Ca²⁺ concentration ([Ca²⁺]i) | HEK293 (with TPC2 overexpression), HeLa |
| Endo-lysosomal Electrophysiology | To directly measure TPC2-mediated ion currents in response to co-treatment. | Na⁺ and Ca²⁺ currents | HEK293 (with TPC2 overexpression) |
| Transwell Migration Assay | To assess the functional consequence of TPC2 co-activation on cell migration. | Number of migrated cells | HeLa, B16-F10 melanoma cells |
| Autophagy Flux Assay | To investigate the role of synergistic TPC2 activation in autophagy. | LC3-II/LC3-I ratio, p62 levels | HeLa, MEFs |
Experimental Protocols
Protocol 1: Determination of Synergy using a Checkerboard Assay and Calcium Imaging
This protocol details the methodology to assess the synergistic effects of this compound and Tpc2-A1-P on intracellular calcium mobilization.
1.1. Materials
-
This compound (e.g., MedChemExpress HY-131614)
-
Tpc2-A1-P (e.g., MedChemExpress HY-131615)
-
HEK293 cells stably overexpressing TPC2 or HeLa cells (high endogenous TPC2)
-
Fura-2 AM (e.g., Abcam ab120873)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Ca²⁺-free HBS (substitute CaCl₂ with 0.5 mM EGTA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (340/380 nm excitation, 510 nm emission)
1.2. Cell Preparation and Dye Loading
-
Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Aspirate the culture medium and wash the cells once with HBS.
-
Add 100 µL of Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
1.3. Checkerboard Assay Setup
-
Prepare serial dilutions of this compound and Tpc2-A1-P in HBS at 2x the final desired concentration. A 5x5 or 7x7 matrix is recommended. For example, for this compound, you could prepare 2x concentrations of 0, 2, 5, 10, 20, 40, 60 µM. For Tpc2-A1-P, you could prepare 2x concentrations of 0, 5, 10, 20, 40, 80, 120 µM.
-
Add 100 µL of HBS to each well of the 96-well plate containing the Fura-2 loaded cells.
-
Using a multi-channel pipette, add the diluted compounds to the plate according to the checkerboard layout. Each well will receive a unique combination of this compound and Tpc2-A1-P concentrations. Include wells with each compound alone and vehicle (DMSO) controls.
1.4. Calcium Imaging and Data Analysis
-
Immediately place the plate in the fluorescence reader or on the microscope stage.
-
Measure the fluorescence intensity at 510 nm with excitation alternating between 340 nm and 380 nm. Record a baseline for 1-2 minutes before adding the compounds and continue recording for at least 5-10 minutes after addition.
-
Calculate the ratio of the fluorescence at 340 nm to 380 nm (F340/F380). The change in this ratio is proportional to the change in intracellular Ca²⁺.
-
Quantify the peak Ca²⁺ response for each concentration combination.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).[3][4] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Protocol 2: Endo-lysosomal Patch Clamp Electrophysiology
This protocol is for the direct measurement of TPC2 ion channel activity in isolated endo-lysosomes. This is a technically demanding technique that requires specialized equipment.
2.1. Materials
-
HEK293 cells overexpressing TPC2
-
Vacuolin-1
-
External (cytoplasmic) solution: 140 mM K-gluconate, 5 mM KOH, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.2 with KOH.
-
Internal (luminal) solution: 140 mM Na-gluconate, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM MES, pH 4.6 with NMDG.
-
Patch-clamp rig with amplifier and data acquisition software.
2.2. Procedure
-
Treat HEK293-TPC2 cells with 1 µM Vacuolin-1 for 2-4 hours to enlarge the endo-lysosomes.
-
Mechanically disrupt the cells to release the enlarged endo-lysosomes.
-
Perform whole-endolysosome patch-clamp recordings.
-
Apply this compound, Tpc2-A1-P, or a combination of both to the cytoplasmic side of the endo-lysosome and record the resulting currents.
-
Use voltage ramps to determine the current-voltage relationship and reversal potential to assess ion selectivity.
Protocol 3: Transwell Cell Migration Assay
This protocol assesses the effect of TPC2 co-activation on cell migration.
3.1. Materials
-
HeLa or other migratory cell line
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free culture medium
-
Culture medium with 10% FBS (chemoattractant)
-
This compound and Tpc2-A1-P
-
Crystal Violet staining solution
3.2. Procedure
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of medium with 10% FBS to the lower chambers of the 24-well plate.
-
Resuspend starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, pre-treat the cell suspensions with this compound, Tpc2-A1-P, their combination, or vehicle (DMSO) for 30 minutes.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several fields of view under a microscope.
Protocol 4: Autophagy Flux Assay by Western Blotting for LC3
This protocol measures the effect of TPC2 co-activation on the progression of autophagy.
4.1. Materials
-
HeLa or MEF cells
-
This compound and Tpc2-A1-P
-
Bafilomycin A1 (lysosomal inhibitor)
-
Complete and serum-free culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
4.2. Procedure
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound, Tpc2-A1-P, their combination, or vehicle for the desired time (e.g., 4-6 hours). A positive control for autophagy induction (e.g., starvation in serum-free medium) should be included.
-
For each condition, have a parallel set of wells treated with 100 nM Bafilomycin A1 for the last 2 hours of the treatment period. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.[5]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities. An increase in the amount of LC3-II in the presence of Bafilomycin A1 compared to its absence indicates an increase in autophagic flux.[5] A decrease in p62 levels is also indicative of increased autophagic flux.
Mandatory Visualization
Caption: TPC2 co-activation signaling pathway.
Caption: General experimental workflow.
Caption: Conceptual diagram of checkerboard assay and synergy analysis.
References
- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 2. Two-pore channels: going with the flows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating TPC2-Dependent Effects of Tpc2-A1-N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-pore channels (TPCs) are a family of ion channels located in the membranes of endosomes and lysosomes.[1] The TPC2 isoform is a key player in intracellular calcium signaling, primarily by mediating the release of Ca²⁺ from these acidic organelles in response to the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[1][2][3] Tpc2-A1-N is a synthetic small molecule agonist designed to mimic the action of NAADP, making it a valuable tool for studying TPC2 function.[4][5] However, recent evidence suggests that this compound may also elicit Ca²⁺ release through TPC2-independent mechanisms, primarily from the endoplasmic reticulum.[6][7] Therefore, rigorous validation is essential to ensure that the observed effects of this compound are indeed dependent on TPC2 activity.
These application notes provide detailed protocols for a series of experiments designed to validate the TPC2-dependent effects of this compound. The described methodologies include calcium imaging, patch-clamp electrophysiology, and lysosomal pH measurements, incorporating critical controls to differentiate between TPC2-dependent and off-target effects.
Key Signaling Pathway
The canonical signaling pathway involves NAADP binding to an accessory protein, which in turn activates TPC2 on the lysosomal membrane to release Ca²⁺.[2][8] This localized Ca²⁺ signal can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER).[2] this compound is believed to act by directly activating the TPC2 channel.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature. This information is crucial for designing experiments with appropriate concentrations and for interpreting the results.
| Parameter | Value | Cell Line/System | Reference |
| This compound EC₅₀ (Ca²⁺ response) | 7.8 µM | Cell line stably expressing TPC2L11A/L12A | [4] |
| This compound EC₅₀ (endo-lysosomal patch-clamp) | 0.6 µM | HEK293 cells expressing TPC2M484L | [4][9] |
| This compound Concentration for Ca²⁺ Imaging | 10 µM | HeLa cells expressing TPC2L11A/L12A | [10] |
| This compound Concentration for Patch-Clamp | 30 µM | HEK293 cells expressing hTPC2 | [4][5] |
| PCa/PNa Permeability Ratio (this compound-evoked) | 0.65 ± 0.13 | HEK293 cells stably expressing TPC2 | [9][10] |
Experimental Protocols
Protocol 1: Validation of TPC2-Dependent Cytosolic Ca²⁺ Release using Fluorescence Imaging
This protocol is designed to measure changes in cytosolic Ca²⁺ concentration in response to this compound and to determine the dependency of this response on TPC2.
Experimental Workflow
Materials:
-
Wild-type (WT) cells expressing endogenous TPC2
-
Cells overexpressing TPC2 (e.g., HeLa or HEK293)[10]
-
Fura-2 AM or other suitable Ca²⁺ indicator
-
This compound
-
Ionomycin (positive control)
-
Nominally Ca²⁺-free medium[10]
-
Fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Preparation:
-
Culture WT, TPC2-KO/KD, and TPC2-overexpressing cells under standard conditions.
-
Plate cells onto glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash cells with a suitable imaging buffer (e.g., HBSS).
-
Load cells with 2-5 µM Fura-2 AM in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells twice with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Calcium Imaging:
-
Mount the dish on the microscope stage.
-
Perfuse the cells with imaging buffer and record baseline fluorescence (excitation at 340 nm and 380 nm, emission at ~510 nm for Fura-2).
-
To isolate intracellular Ca²⁺ release, switch to a nominally Ca²⁺-free medium just before adding the agonist.[10]
-
Add this compound (e.g., 10 µM) and record the change in fluorescence ratio over time.[4][10]
-
At the end of the experiment, add ionomycin (e.g., 1-5 µM) to obtain the maximum Ca²⁺ response for normalization.
-
-
Controls for TPC2-Independent Effects:
-
Genetic Knockout/Knockdown: Perform the experiment in parallel with TPC2-KO or TPC2-KD cells. A significantly reduced or absent response to this compound in these cells compared to WT cells indicates a TPC2-dependent effect.[6][7]
-
Overexpression: Use cells overexpressing TPC2 to confirm that an enhanced response to this compound is observed.
-
Pharmacological Inhibition: Pre-incubate cells with a TPC2 blocker (e.g., Tetrandrine) prior to this compound addition to see if the response is diminished.[4]
-
ER Store Depletion: To test for ER-dependent Ca²⁺ release, pre-treat cells with thapsigargin to deplete ER Ca²⁺ stores before adding this compound. A blunted response after thapsigargin treatment suggests an ER contribution.[6][7]
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2).
-
Quantify the peak amplitude of the Ca²⁺ response to this compound.
-
Compare the responses between WT, TPC2-KO/KD, and TPC2-overexpressing cells.
Protocol 2: Direct Measurement of TPC2 Channel Activity using Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through TPC2 channels in isolated endo-lysosomes, providing definitive evidence of channel activation by this compound.
Materials:
-
HEK293 cells transiently or stably expressing human TPC2 (hTPC2).[4][10]
-
HEK293 cells expressing a "pore-dead" mutant of TPC2 (e.g., TPC2L265P) as a negative control.[10]
-
Vacuolin-1 for enlarging endo-lysosomes.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Pipette solutions (cytosolic and luminal). A typical cytosolic solution may contain (in mM): 140 K-gluconate, 2 MgCl₂, 10 HEPES, pH 7.2. A typical luminal solution may contain (in mM): 140 NaCl, 10 MES, pH 4.6.
-
This compound.
Procedure:
-
Preparation of Enlarged Endo-lysosomes:
-
Treat TPC2-expressing HEK293 cells with 1 µM vacuolin-1 for 2-4 hours to induce the formation of large endo-lysosomes suitable for patch-clamping.
-
Mechanically lyse the cells to release the enlarged organelles.
-
-
Endo-lysosomal Patch-Clamp Recording (Whole-lysosome configuration):
-
Identify enlarged endo-lysosomes under the microscope.
-
Using a patch pipette filled with the luminal solution, form a gigaohm seal with the lysosomal membrane.
-
Rupture the membrane patch to achieve the whole-lysosome configuration. The pipette solution now represents the luminal content, and the bath solution represents the cytosol.
-
Hold the lysosomal membrane potential at a set voltage (e.g., -40 mV).
-
Apply this compound (e.g., 30 µM) to the cytosolic side (bath solution).[4][5]
-
Record the elicited currents.
-
-
Controls:
-
Perform recordings on endo-lysosomes from cells expressing the pore-dead TPC2 mutant; no current should be elicited by this compound.[10]
-
Use untransfected cells as an additional negative control.
-
Apply known TPC2 blockers to confirm the identity of the recorded currents.
-
Data Analysis:
-
Measure the amplitude of the this compound-evoked currents.
-
Construct current-voltage (I-V) relationships by applying voltage ramps or steps to determine the reversal potential and ion selectivity.
Protocol 3: Measurement of Lysosomal pH Changes
Activation of TPC2 can lead to changes in lysosomal pH.[2][12] This protocol measures these changes to provide further evidence of TPC2-dependent activity of this compound.
Materials:
-
WT and TPC2-KO/KD cells.
-
Lysosensor Green DND-189 or other ratiometric lysosomal pH indicator.
-
This compound.
-
Nigericin and Monensin for pH calibration.
-
Confocal or fluorescence microscope.
Procedure:
-
Dye Loading:
-
Plate WT and TPC2-KO/KD cells on glass-bottom dishes.
-
Load cells with 1-2 µM Lysosensor Green DND-189 for 5-10 minutes at 37°C.
-
Wash and replace with fresh media.
-
-
Imaging and Treatment:
-
Acquire baseline fluorescence images.
-
Add this compound (e.g., 10 µM) and record time-lapse images to monitor changes in lysosomal pH. An increase in pH (alkalinization) is expected upon TPC2 activation.[10]
-
-
Controls:
-
Perform the experiment in parallel with TPC2-KO/KD cells. A TPC2-dependent effect will be absent or significantly reduced in these cells.
-
Data Analysis:
-
Quantify the fluorescence intensity in individual lysosomes over time.
-
Compare the change in lysosomal pH between WT and TPC2-KO/KD cells treated with this compound.
Logical Relationships for Validation
The following diagram illustrates the logical flow for validating the TPC2-dependent effects of this compound.
References
- 1. Two-pore channel - Wikipedia [en.wikipedia.org]
- 2. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | lipophilic TPC2 Agonist | TargetMol [targetmol.com]
- 6. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 10. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tpc2-A1-N Concentration for Specific Cell Types
Welcome to the technical support center for Tpc2-A1-N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule agonist of the two-pore channel 2 (TPC2), an ion channel primarily located on the membranes of endosomes and lysosomes. It is designed to mimic the action of the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), by preferentially increasing the channel's permeability to calcium ions (Ca²⁺) over sodium ions (Na⁺)[1][2][3]. This leads to the release of Ca²⁺ from these acidic organelles.
However, it is crucial to be aware of a significant body of evidence suggesting that this compound can also induce Ca²⁺ release from the endoplasmic reticulum (ER) in a TPC2-independent manner[4][5]. Therefore, appropriate controls are essential to dissect the true TPC2-mediated effects in your cell type.
Q2: What is a good starting concentration for this compound in my cell type?
A typical starting concentration for this compound is in the range of 10-30 µM. However, the optimal concentration is highly cell-type dependent. For sensitive cell types, you may start as low as 1 µM, while for less responsive cells, concentrations up to 60 µM have been reported[4][6]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. When preparing your working solution, dilute the stock in your desired experimental buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the known downstream effects of this compound-mediated Ca²⁺ release?
This compound-induced Ca²⁺ release from endo-lysosomes can trigger a variety of downstream cellular processes, including:
-
Modulation of lysosomal pH: this compound has been shown to cause a modest increase in lysosomal pH (alkalinization)[2].
-
Regulation of autophagy: TPC2 channels are implicated in the regulation of autophagic flux in cell types such as cardiomyocytes[7].
-
Influence on lysosomal exocytosis: While this compound has a lesser effect on exocytosis compared to its counterpart, TPC2-A1-P, the interplay between these agonists can modulate this process[2][8].
Troubleshooting Guide
Issue 1: No observable Ca²⁺ response after this compound application.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). |
| Low TPC2 Expression | Verify TPC2 expression in your cell type using qPCR or Western blot. Consider overexpressing TPC2 if endogenous levels are too low. |
| Cell Health | Ensure your cells are healthy and not overly confluent, as this can impact their responsiveness. |
| Incorrect Buffer Conditions | Ensure your experimental buffer contains an appropriate concentration of Ca²⁺ if you are measuring influx. For release from internal stores, experiments are typically performed in a Ca²⁺-free medium. |
| Compound Degradation | Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Issue 2: Suspected TPC2-independent (off-target) effects.
A major challenge in using this compound is its potential to induce Ca²⁺ release from the ER, independent of TPC2[4][5].
| Control Experiment | Expected Outcome if Effect is TPC2-Independent |
| Use of TPC2 Knockout/Knockdown Cells | A Ca²⁺ response will still be observed in cells lacking TPC2. |
| Thapsigargin Pre-treatment | Pre-treating cells with thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) that depletes ER Ca²⁺ stores, will abolish or significantly reduce the this compound-induced Ca²⁺ signal[4]. |
| Use of an inactive analog | An inactive analog of this compound, if available, should not elicit a Ca²⁺ response. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Cell Types
| Cell Type | Recommended Starting Concentration | Notes | Reference(s) |
| HEK293 | 10 - 30 µM | Often used for overexpression studies. | [6] |
| HeLa | 10 - 60 µM | Responsiveness can vary. | [4][9] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 - 25 µM | Used in studies investigating TPC2-independent effects. | [4] |
| J774 (Macrophage-like) | 10 µM | [1] | |
| SH-SY5Y (Neuroblastoma) | 30 µM | Used in models of neurodegenerative diseases. | [8] |
| Primary Alveolar Macrophages | 10 µM | [2] | |
| HL-1 (Cardiomyocyte) | Not explicitly stated, but TPC2 is involved in autophagy. | Start with a dose-response (1-30 µM). | [7] |
| Primary Neurons | Not explicitly stated. | Start with a low concentration and perform a dose-response. |
Table 2: EC₅₀ Values of this compound in Different Experimental Systems
| Experimental System | EC₅₀ Value | Notes | Reference(s) |
| FLIPR-based Ca²⁺ assay (stably expressing TPC2L11A/L12A) | 7.8 µM | High-throughput screening context. | [2][6] |
| Endo-lysosomal patch-clamp | 0.6 µM | More direct measure of channel activation. | [3] |
Experimental Protocols
Protocol 1: General Protocol for Measuring Intracellular Ca²⁺ Mobilization
-
Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere overnight.
-
Dye Loading: Load the cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the experimental buffer to remove excess dye.
-
Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes.
-
Compound Addition: Add this compound at the desired final concentration.
-
Data Acquisition: Record the change in fluorescence over time.
-
Positive Control: At the end of the experiment, add a Ca²⁺ ionophore like ionomycin as a positive control to determine the maximum Ca²⁺ response.
Protocol 2: Investigating TPC2-Independent ER Ca²⁺ Release
-
Follow the general protocol for Ca²⁺ measurement.
-
After establishing a baseline, pre-treat the cells with thapsigargin (typically 1-2 µM) for 5-10 minutes to deplete ER Ca²⁺ stores.
-
Following the thapsigargin-induced Ca²⁺ transient and its return to baseline, add this compound.
-
A significantly diminished or absent Ca²⁺ response to this compound after thapsigargin treatment suggests the involvement of the ER.
Visualizations
Caption: this compound signaling pathway leading to downstream cellular effects.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endolysosomal two‐pore channels regulate autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting off-target effects of Tpc2-A1-N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tpc2-A1-N, a synthetic agonist of the Two-Pore Channel 2 (TPC2). Our goal is to help you navigate potential experimental challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a cell-permeable small molecule designed as a powerful agonist for the Two-Pore Channel 2 (TPC2).[1] Its primary purpose is to mimic the physiological actions of nicotinic acid adenine dinucleotide phosphate (NAADP), an endogenous second messenger that triggers calcium (Ca²⁺) release from acidic intracellular stores like endosomes and lysosomes by activating TPC2.[1][2] This on-target activity helps researchers probe the various cellular functions of TPC2.[1]
Q2: What is the most critical off-target effect of this compound I should be aware of?
Recent studies have revealed a significant off-target effect of this compound. It can induce Ca²⁺ and sodium (Na⁺) signals independently of any TPC channel.[3][4] Evidence strongly suggests that this compound can directly cause Ca²⁺ release from the endoplasmic reticulum (ER), which is a major source of the observed Ca²⁺ signal in some experiments.[3][4][5] This off-target effect appears to be independent of the inositol trisphosphate (IP₃) receptor.[3][4]
Q3: How does this compound differ from TPC2-A1-P?
This compound and TPC2-A1-P are two structurally distinct TPC2 agonists that were identified in the same high-throughput screen.[6][7] While both activate TPC2, they uniquely alter the channel's ion selectivity.[8][9][10]
-
This compound mimics NAADP, inducing a non-selective cation current with a higher permeability to Ca²⁺.[6][10][11]
-
TPC2-A1-P mimics the signaling lipid PI(3,5)P₂, causing TPC2 to become more selective for Na⁺ ions.[10][11]
This differential activation makes them valuable tools for dissecting the specific roles of Ca²⁺ versus Na⁺ permeation through TPC2.[10]
Troubleshooting Guides
Issue: Unexpected or inconsistent cellular responses after this compound application.
This is a common issue and often points to the challenge of distinguishing on-target TPC2 activation from off-target ER effects.
Q: How can I determine if the Ca²⁺ signal I'm observing is from TPC2 or an off-target effect?
A: A multi-step validation approach is necessary. The core of this is to test whether the Ca²⁺ signal persists when TPC2 is absent or blocked, and when the ER is depleted of Ca²⁺.
Experimental Workflow for Deconvoluting On-Target vs. Off-Target Effects
Caption: Troubleshooting workflow to distinguish this compound on-target vs. off-target effects.
Q: My results suggest a TPC-independent effect. What are my next steps?
A: If your control experiments (using TPC2 knockout cells or inhibitors) show that the this compound-induced signal is still present, this strongly indicates an off-target effect.[3][4] The next step is to confirm the involvement of the ER.
-
ER Depletion: Use Thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, to deplete ER Ca²⁺ stores. If pre-treatment with Thapsigargin significantly reduces or abolishes the Ca²⁺ signal from this compound, it confirms the ER as the source.[3][4][5]
-
Consider Alternative Tools: If this compound proves unsuitable for your system due to dominant off-target effects, consider using NAADP-AM, the cell-permeable form of the endogenous ligand, though it can also have its own challenges.[12][13] Alternatively, genetic approaches to modulate TPC2 expression may provide more specific insights.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell System | Notes | Reference |
| EC₅₀ | 7.8 µM | Cell line stably expressing TPC2L11A/L12A | This is for the on-target activation of TPC2. | [1][6][7] |
| Concentration for Ca²⁺ influx | 10 µM | Cells expressing TPC2L11A/L12A | Elicits reproducible Ca²⁺ signals through the TPC2 pore. | [1][6] |
| Concentration for patch-clamp | 30 µM | Endo-lysosomes from HEK293 cells expressing hTPC2 | Used to elicit Na⁺ currents in patch-clamp experiments. | [1] |
Signaling Pathways
On-Target Signaling Pathway
The intended pathway involves this compound directly binding to and activating TPC2 channels on endo-lysosomal membranes, leading to Ca²⁺ release into the cytosol.
Caption: Intended on-target signaling pathway of this compound via TPC2 activation.
Off-Target Signaling Pathway
Recent evidence shows this compound can bypass TPC2 and directly cause Ca²⁺ release from the Endoplasmic Reticulum.
Caption: Identified off-target signaling pathway of this compound via the ER.
Key Experimental Protocols
Protocol 1: Validating TPC2-Dependence using TPC Knockout/Knockdown Cells
Objective: To determine if the this compound-induced Ca²⁺ signal is dependent on the presence of TPC2.
Materials:
-
Wild-type (WT) cells of your chosen line.
-
TPC2 knockout (KO) or shRNA knockdown (KD) cells of the same line.
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or GCaMP).
-
This compound stock solution.
-
Ca²⁺-free imaging buffer.
-
Ionomycin (positive control).
Procedure:
-
Cell Plating: Plate WT and TPC2-KO/KD cells on separate glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load all cells with your chosen Ca²⁺ indicator according to the manufacturer's protocol.
-
Imaging Setup: Place the dish on the microscope stage. Perfuse with Ca²⁺-free buffer to measure release from internal stores.
-
Baseline Measurement: Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
This compound Application: Add this compound (e.g., at 10 µM) to the buffer and continue recording the fluorescence signal for 5-10 minutes.
-
Positive Control: At the end of the experiment, add Ionomycin to release all remaining stored Ca²⁺ and obtain a maximum signal for normalization.
-
Data Analysis: Compare the amplitude and kinetics of the Ca²⁺ signal induced by this compound between WT and TPC2-KO/KD cells.
Expected Results:
-
On-Target Effect: A robust Ca²⁺ signal will be observed in WT cells, which is significantly reduced or completely absent in TPC2-KO/KD cells.
-
Off-Target Effect: A Ca²⁺ signal will be observed in both WT and TPC2-KO/KD cells with little to no significant difference in amplitude.[3][4]
Protocol 2: Investigating ER Involvement with Thapsigargin
Objective: To determine if the this compound-induced Ca²⁺ signal originates from the ER.
Materials:
-
Wild-type or TPC2-KO/KD cells.
-
Fluorescent Ca²⁺ indicator.
-
This compound stock solution.
-
Thapsigargin (e.g., 1-2 µM).
-
Ca²⁺-free imaging buffer.
-
Ionomycin.
Procedure:
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
ER Depletion: In the experimental group, pre-incubate the cells with Thapsigargin in Ca²⁺-free buffer for 5-10 minutes. This will cause a transient rise in cytosolic Ca²⁺ as the ER leaks its stores. Wait for the signal to return to a new, stable baseline.
-
Baseline Measurement: Record the stable baseline fluorescence.
-
This compound Application: While still in the presence of Thapsigargin, add this compound and record the fluorescence response.
-
Control Group: Run a parallel experiment without Thapsigargin pre-treatment to observe the normal this compound response.
-
Data Analysis: Compare the Ca²⁺ signal induced by this compound in cells with and without Thapsigargin pre-treatment.
Expected Results:
-
ER-Dependent Off-Target Effect: The Ca²⁺ signal induced by this compound will be massively reduced or completely abolished in the cells pre-treated with Thapsigargin.[3][4][5]
-
ER-Independent On-Target Effect: The Ca²⁺ signal from this compound will be largely unaffected by Thapsigargin pre-treatment (assuming the signal is purely from acidic stores).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Two-pore channels as master regulators of membrane trafficking and endocytic well-being - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of lysosomal two-pore channel 2 (TPC2) confers neuroprotection in stroke via autophagy regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
Technical Support Center: Tpc2-A1-N Induced Calcium Signaling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tpc2-A1-N, focusing on its induction of calcium signals independent of Two-Pore Channels (TPCs).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: No observable increase in intracellular calcium ([Ca2+]) after this compound application.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line lacks the necessary cellular machinery for this compound action. | Test this compound on a positive control cell line known to respond (e.g., MEF, HeLa, J774).[1][2] | A robust increase in intracellular [Ca2+] should be observed in the positive control cell line. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | A freshly prepared solution should elicit the expected calcium response. |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your cell type. Effective concentrations can range from 10 µM to 60 µM.[3][4] | An optimal concentration will induce a measurable and reproducible calcium signal. |
| Depletion of endoplasmic reticulum (ER) calcium stores. | Pre-incubate cells with thapsigargin to deplete ER calcium stores before applying this compound.[1][2][4] | The this compound-induced calcium signal should be significantly reduced or abolished, confirming the ER as the primary source.[1][2][4] |
| Issues with the calcium indicator dye. | Verify the loading and functionality of the calcium indicator dye (e.g., Fura-2, GCaMP6) by applying a known calcium ionophore like ionomycin as a positive control at the end of the experiment.[4] | Ionomycin should elicit a strong calcium signal, confirming the dye is functional. |
Issue 2: High background signal or spontaneous calcium oscillations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell stress or poor health. | Ensure optimal cell culture conditions (e.g., proper media, confluency, and incubation). Avoid prolonged exposure to imaging buffers. | Healthy, unstressed cells should exhibit a stable baseline calcium level before stimulation. |
| Phototoxicity from imaging. | Reduce laser power, exposure time, and frequency of image acquisition during fluorescence microscopy. | A stable baseline with reduced noise and fewer spontaneous oscillations should be observed. |
| Contamination of reagents or media. | Use fresh, sterile-filtered buffers and media for all experiments. | A clean baseline without unexpected calcium spikes should be achieved. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific agonist for TPC2 channels?
A1: While initially identified as a TPC2 agonist, recent evidence strongly suggests that this compound induces calcium and sodium signals independently of any TPC channels.[1][2][4] Experiments using cells with genetically inactivated TPCs (TPC1 and TPC2 knockouts) still show a robust increase in intracellular calcium upon this compound application.[1][2][4]
Q2: What is the primary source of the calcium increase induced by this compound?
A2: The primary source of the calcium increase is the endoplasmic reticulum (ER).[1][2][4] Depletion of ER calcium stores with thapsigargin significantly diminishes the calcium signal elicited by this compound.[1][2][4]
Q3: Is the this compound-mediated calcium release dependent on inositol triphosphate (IP3) receptors?
A3: No, the available data indicate that the calcium release mediated by this compound is independent of IP3 receptors.[1][2]
Q4: Does this compound affect intracellular sodium levels?
A4: Yes, in addition to increasing intracellular calcium, this compound has been shown to raise intracellular sodium levels, and this effect is also independent of TPC1 and TPC2.[1][2]
Q5: What are the recommended concentrations of this compound to use in experiments?
A5: The effective concentration can vary between cell types. It is recommended to perform a dose-response study. Published studies have used concentrations ranging from 10 µM to 60 µM.[3][4] For example, 10 µM and 25 µM have been used in MEF cells, while 60 µM was used in HeLa cells.[4]
Experimental Protocols
1. Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium changes in response to this compound using the ratiometric fluorescent dye Fura-2 AM.
Materials:
-
Cells of interest (e.g., MEF, HeLa) cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Ionomycin
-
Thapsigargin (optional, for control experiments)
-
Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Cell Preparation: Seed cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove excess dye.
-
Incubate the cells for an additional 30 minutes in HBS to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
-
Compound Application:
-
After establishing a stable baseline, apply this compound at the desired concentration by adding it to the perfusion buffer.
-
Record the change in the Fura-2 fluorescence ratio (F340/F380).
-
-
Positive Control: At the end of the experiment, apply a saturating concentration of ionomycin (e.g., 1-5 µM) to obtain the maximum calcium response and confirm cell viability and dye functionality.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot the change in this ratio over time.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for intracellular calcium imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
improving the specificity of Tpc2-A1-N in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of Tpc2-A1-N in their experiments.
Troubleshooting Guides
Issue 1: High background or suspected off-target effects
Researchers may observe cellular responses to this compound that are not mediated by TPC2 channels. This can manifest as Ca2+ signals in TPC2-deficient cells or responses that are inconsistent with known TPC2 physiology.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol |
| This compound acting on non-TPC2 targets | Include proper negative controls, such as TPC1/TPC2 double knockout (KO) cells, to confirm that the observed effect is TPC2-dependent.[1][2] | Protocol 1: Validating TPC2-Dependence of this compound Effects |
| Ca2+ release from the Endoplasmic Reticulum (ER) | Deplete ER Ca2+ stores using a SERCA pump inhibitor like thapsigargin prior to this compound application.[1][2] This helps to isolate the lysosomal component of the Ca2+ signal. | Protocol 2: Isolating Lysosomal Ca2+ Release |
| Compound promiscuity at high concentrations | Perform a dose-response curve to determine the optimal concentration of this compound. Use the lowest effective concentration to minimize off-target effects. | Protocol 3: Dose-Response Analysis of this compound |
Issue 2: No or weak response to this compound
In some experimental setups, this compound may fail to elicit the expected cellular response, such as an increase in intracellular Ca2+.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol |
| Low TPC2 expression levels | Use a cell line known to express TPC2 endogenously at sufficient levels or use a transient or stable overexpression system for TPC2. | Protocol 4: TPC2 Overexpression |
| Suboptimal experimental conditions | Ensure that the experimental buffer composition, pH, and temperature are within the optimal range for TPC2 channel activity. | Review and optimize your specific experimental conditions. |
| Incorrect compound handling and storage | This compound is a lipophilic small molecule.[3] Ensure it is properly dissolved, stored, and protected from light to maintain its activity. | Follow manufacturer's instructions for handling and storage. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a powerful, cell-permeable small molecule agonist of the Two-Pore Channel 2 (TPC2).[4] It is designed to mimic the action of the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), by activating TPC2 channels located on the membrane of endosomes and lysosomes.[4][5] This activation typically leads to the release of Ca2+ from these acidic organelles into the cytoplasm.[6]
Q2: What is the difference between this compound and Tpc2-A1-P?
This compound and Tpc2-A1-P are both agonists of TPC2 but mimic different endogenous ligands and have distinct effects on ion selectivity. This compound mimics NAADP and promotes Ca2+ permeation through TPC2.[5][6] In contrast, Tpc2-A1-P mimics the action of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and favors Na+ conductance through the channel.[6][7]
Quantitative Data Summary: this compound vs. Tpc2-A1-P
| Feature | This compound | Tpc2-A1-P |
| Endogenous Ligand Mimicked | NAADP | PI(3,5)P2 |
| Primary Ion Permeability | Ca2+ > Na+ | Na+ > Ca2+ |
| EC50 (in TPC2L11A/L12A cells) | 7.8 µM[4][8] | 10.5 µM[7][8] |
| Effect on Lysosomal pH | Alkalinization[3][8] | No significant effect[9] |
| Effect on Lysosomal Exocytosis | No significant effect | Promotes exocytosis[8][10] |
Q3: Can this compound affect ion channels other than TPC2?
While designed to be selective for TPC2, some studies suggest that this compound can have off-target effects, particularly at higher concentrations.[1][2] It has been reported to induce Ca2+ release from the ER, independent of TPC channels.[1][2] Therefore, it is crucial to use appropriate controls to validate the specificity of this compound in your experimental system.
Q4: What are the recommended negative controls for this compound experiments?
The most robust negative control is to use cells that lack functional TPC2 channels. This can be achieved through:
-
TPC2 knockout (KO) cells: Genetically engineered cells where the TPC2 gene is deleted.
-
TPC1/TPC2 double KO cells: To account for any potential compensation by TPC1.[2]
-
Pharmacological inhibition: Pre-treatment with a known TPC2 channel blocker, such as Tetrandrine, Raloxifene, or Fluphenazine.[3][4]
Q5: How can I be sure the Ca2+ signal I'm seeing is from lysosomes and not the ER?
To differentiate between lysosomal and ER Ca2+ release, you can perform experiments where the ER Ca2+ stores are depleted before applying this compound. This is typically done by treating the cells with thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] If this compound still elicits a Ca2+ signal after ER depletion, it is likely originating from the lysosomes.
Experimental Protocols
Protocol 1: Validating TPC2-Dependence of this compound Effects
Objective: To confirm that the observed cellular response to this compound is mediated by TPC2.
Methodology:
-
Culture wild-type (WT) and TPC1/TPC2 double knockout (KO) cells under identical conditions.
-
Load both cell types with a Ca2+ indicator dye (e.g., Fura-2 AM).
-
Measure baseline fluorescence.
-
Add this compound at the desired concentration to both WT and KO cells.
-
Record the change in fluorescence over time.
-
A TPC2-dependent response should be observed in WT cells but absent or significantly reduced in KO cells.[2]
Protocol 2: Isolating Lysosomal Ca2+ Release
Objective: To distinguish between Ca2+ release from lysosomes and the ER.
Methodology:
-
Load cells with a Ca2+ indicator dye.
-
Incubate the cells in a Ca2+-free medium.
-
Treat the cells with thapsigargin (e.g., 2.5 µM) to deplete ER Ca2+ stores.[2]
-
Once the thapsigargin-induced Ca2+ transient has returned to baseline, add this compound.
-
Monitor the fluorescence to detect any subsequent Ca2+ release, which would be attributed to non-ER stores like lysosomes.[2]
Protocol 3: Dose-Response Analysis of this compound
Objective: To determine the effective concentration range of this compound and identify the lowest concentration that elicits a maximal response.
Methodology:
-
Prepare a series of dilutions of this compound.
-
Treat cells with each concentration and measure the response (e.g., peak Ca2+ signal).
-
Plot the response as a function of the this compound concentration.
-
Fit the data to a sigmoid curve to determine the EC50 value.
Protocol 4: TPC2 Overexpression
Objective: To increase the expression of TPC2 in cells with low endogenous levels.
Methodology:
-
Subclone the human TPC2 cDNA into a suitable mammalian expression vector.
-
Transfect the plasmid into the desired cell line using a standard transfection reagent.
-
For stable expression, select transfected cells using an appropriate antibiotic.
-
Confirm TPC2 expression and localization using techniques such as Western blotting, immunofluorescence, or by fusing a fluorescent protein tag to TPC2.
Visualizations
Caption: Signaling pathway of this compound activating TPC2 channels.
Caption: General workflow for a Ca2+ imaging experiment with this compound.
Caption: A logical flowchart for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | lipophilic TPC2 Agonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 9. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
addressing Tpc2-A1-N solubility and stability issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tpc2-A1-N, focusing on common solubility and stability challenges in experimental media.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Addition to Aqueous Media
Possible Cause: The hydrophobicity of this compound may lead to poor solubility in aqueous solutions, causing it to precipitate out of solution.
Solutions:
-
Optimize Solvent System: For initial solubilization, use a small amount of an organic co-solvent before dilution in your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic compounds.[1][2]
-
Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your cell culture media or buffer, ensuring the final DMSO concentration remains low (typically ≤0.5%) to avoid cytotoxicity.[1]
-
-
pH Adjustment: The solubility of this compound may be pH-dependent.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.
-
Protocol: Add a small amount of a sterile-filtered surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer before adding this compound.[6]
-
Issue 2: Loss of this compound Activity Over Time in Solution
Possible Cause: this compound may be unstable in your experimental conditions, leading to degradation.
Solutions:
-
Temperature Control: Improper storage of this compound solutions can lead to degradation.
-
pH and Buffer Selection: The pH of the solution can significantly impact the stability of peptides and small molecules.[10][11][12]
-
Protection from Light and Oxidation: Exposure to light or the presence of oxidizing agents can degrade sensitive compounds.[7][14]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: For a novel compound like this compound, a good starting point is to test solubility in a small amount of an organic solvent such as DMSO, followed by dilution in your aqueous medium.[2] If the compound has acidic or basic properties, trying a buffer with an appropriate pH is also recommended.[4][5]
Q2: My this compound is dissolved in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
A2: This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous media.[15][16] Try making a more concentrated stock in DMSO and adding a smaller volume to your media to keep the final DMSO concentration low.[16] Alternatively, slowly adding the DMSO stock to the media while vortexing can help.[2] If precipitation persists, consider using a formulation strategy like complexation with cyclodextrins.[3][17][18]
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: You can perform a stability study by adding this compound to your cell culture medium and incubating it under your experimental conditions (e.g., 37°C, 5% CO2).[19] Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using a quantitative method like LC-MS/MS to determine the concentration of intact this compound over time.[19]
Q4: Can I store my reconstituted this compound solution at room temperature?
A4: It is generally not recommended to store peptide or small molecule solutions at room temperature for extended periods, as this can lead to degradation.[9] For short-term storage, refrigeration at 2-8°C is preferable. For long-term storage, freezing at -20°C or -80°C is recommended.[7][20]
Data and Protocols
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| 0.1 M HCl | 1.0 | Soluble |
| 0.1 M NaOH | 0.5 | Partially Soluble |
| Ethanol | 5.0 | Soluble |
| DMSO | > 50 | Freely Soluble |
Table 2: Stability of this compound in Solution at Different Temperatures
| Storage Condition | % Remaining after 24 hours | % Remaining after 7 days |
| 37°C in PBS (pH 7.4) | 65% | 10% |
| 4°C in PBS (pH 7.4) | 95% | 80% |
| -20°C in PBS (pH 7.4) | >99% | 98% |
| 4°C in 0.1 M HCl | 98% | 90% |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Equilibrate the lyophilized this compound vial to room temperature before opening to prevent condensation.[7]
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.[2]
-
Serially dilute the DMSO stock solution into your final experimental medium to achieve the desired working concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).[1]
Protocol 2: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of the solution using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).
-
Alternatively, centrifuge the plate and measure the concentration of the supernatant by HPLC to determine the amount of soluble compound.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Workflow for assessing the stability of this compound over time.
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biobasic.com [biobasic.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. choiceaminos.com [choiceaminos.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. NIBSC - Peptide Storage [nibsc.org]
minimizing cytotoxicity of Tpc2-A1-N at high concentrations
Welcome to the technical support center for Tpc2-A1-N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity at high concentrations and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule agonist of the Two-Pore Channel 2 (TPC2). It was developed to mimic the action of the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), by evoking the release of calcium ions (Ca²⁺) from intracellular stores.[1][2][3] However, recent studies suggest that this compound-induced Ca²⁺ signals may be independent of TPC channels, with the endoplasmic reticulum (ER) being the major source of Ca²⁺ release.[1][2]
Q2: I am observing high levels of cytotoxicity with this compound at concentrations where I expect to see a physiological effect. Is this expected?
While this compound is a valuable tool for studying Ca²⁺ signaling, high concentrations can lead to cytotoxicity in some cell types. The exact concentration at which toxicity occurs can vary depending on the cell line, cell density, and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific model system, balancing the desired biological activity with minimal cytotoxicity.
Q3: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
Recent evidence indicates that the Ca²⁺ mobilizing effect of this compound might be independent of TPC2 channels.[1][2] The compound has been shown to induce Ca²⁺ release from the endoplasmic reticulum (ER) in cells lacking TPCs.[1][2] Therefore, the observed cytotoxicity at high concentrations could be a result of off-target effects or a consequence of sustained, high levels of intracellular Ca²⁺, which can trigger apoptotic pathways.
Q4: How does this compound differ from TPC2-A1-P?
This compound and TPC2-A1-P are both agonists of TPC2 but exhibit different ion selectivity. This compound preferentially induces Ca²⁺ permeability, whereas TPC2-A1-P favors Na⁺ permeability.[4][5] Interestingly, co-stimulation with both compounds has been shown to have a synergistic effect on Ca²⁺ signaling.[6][7] In some studies, TPC2-A1-P showed no toxicity at concentrations up to 100 μM, suggesting it might be a less toxic alternative for certain applications.[8]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
Possible Cause 1: Suboptimal Compound Concentration
-
Recommendation: Perform a dose-response experiment to determine the EC₅₀ for the desired biological effect and the IC₅₀ for cytotoxicity. This will help you identify a therapeutic window.
Possible Cause 2: Inappropriate Vehicle or Formulation
-
Recommendation: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Ensure the final concentration of the vehicle in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Consider exploring alternative formulation strategies, such as the use of different vehicles or encapsulation methods, which have been shown to reduce the toxicity of other compounds.[9][10][11][12][13]
Possible Cause 3: Prolonged Incubation Time
-
Recommendation: A shorter incubation time may be sufficient to observe the desired effect on Ca²⁺ signaling while minimizing long-term cytotoxic effects. Conduct a time-course experiment to determine the optimal incubation period.
Possible Cause 4: High Cell Seeding Density
-
Recommendation: Overly dense cell cultures can be more susceptible to stress and toxic insults. Optimize the cell seeding density to ensure cells are in a healthy, actively proliferating state during the experiment.[14]
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Variability in Experimental Conditions
-
Recommendation: Standardize all experimental parameters, including cell passage number, seeding density, media composition, and incubation times, to ensure consistency between experiments.[15][16]
Possible Cause 2: Mycoplasma Contamination
-
Recommendation: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses and lead to unreliable data.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound TPC2-A1-P from published studies.
| Compound | Parameter | Value | Cell Line | Notes | Reference |
| This compound | EC₅₀ | 7.8 μM | HEK293 cells stably expressing TPC2L11A/L12A | For Ca²⁺ influx. | [3][5] |
| EC₅₀ | 0.6 μM | Endolysosomes from TPC2-expressing cells | For Na⁺ currents. | [5] | |
| Concentration Used | 10-60 μM | MEF, HeLa, J774 cells | For measuring intracellular Ca²⁺ and Na⁺. | [1] | |
| TPC2-A1-P | EC₅₀ | 10.5 μM | HEK293 cells stably expressing TPC2L11A/L12A | For Ca²⁺ influx. | [5] |
| EC₅₀ | 0.6 μM | Endolysosomes from TPC2-expressing cells | For Na⁺ currents. | [5] | |
| Toxicity | No toxicity observed | Human patient fibroblasts | Up to 100 μM. | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period. Include vehicle-only controls and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indicator of cytotoxicity.[18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Proposed this compound signaling pathway leading to Ca²⁺ release from the ER.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity with this compound.
References
- 1. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Segregated cation flux by TPC2 biases Ca2+ signaling through lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC2 rescues lysosomal storage in mucolipidosis type IV, Niemann–Pick type C1, and Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 11. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting unexpected results with Tpc2-A1-N treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Tpc2-A1-N.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment?
A1: this compound is designed as a specific agonist of the lysosomal two-pore channel 2 (TPC2).[1] It is intended to mimic the action of nicotinic acid adenine dinucleotide phosphate (NAADP), a second messenger that triggers calcium release from acidic organelles like lysosomes through TPC2 activation.[2][3] Therefore, the expected outcome is an increase in cytosolic calcium levels due to calcium efflux from lysosomes.
Q2: I'm observing a significant increase in cytosolic calcium after this compound treatment, but I'm not sure if it's TPC2-dependent. How can I verify this?
A2: This is a critical point to validate. Recent studies have shown that this compound can induce a significant increase in intracellular calcium that is independent of TPC2 channels.[4][5] The primary source of this TPC2-independent calcium release has been identified as the endoplasmic reticulum (ER).[2][4][5] To verify the source of the calcium signal in your experiment, you should perform control experiments.
Q3: What are the key differences in the mechanisms of action between this compound and Tpc2-A1-P?
A3: this compound and Tpc2-A1-P are both agonists of TPC2 but mimic different endogenous ligands and result in different ion permeabilities. This compound mimics NAADP and is expected to primarily induce Ca2+ release from lysosomes.[3][6] In contrast, Tpc2-A1-P mimics phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and primarily increases Na+ conductance through TPC2.[3][6] This differential ion selectivity leads to distinct effects on lysosomal function; for instance, this compound has been shown to increase lysosomal pH, while Tpc2-A1-P does not.[7][8]
Q4: My results show that this compound is causing changes in cellular processes that are not typically associated with lysosomal calcium release. What could be the reason for this?
A4: The off-target effect of this compound on ER calcium stores is the most likely explanation.[4][5] A sustained release of calcium from the ER can impact a wide range of cellular processes, including protein folding, cell signaling, and apoptosis, which are distinct from the typical outcomes of lysosomal calcium signaling, such as vesicle trafficking and fusion.[4]
Troubleshooting Guides
Problem 1: Unexpectedly large or rapid increase in cytosolic calcium.
-
Possible Cause: The observed calcium signal may be originating from the endoplasmic reticulum (ER) rather than, or in addition to, lysosomes, due to off-target effects of this compound.[4][5]
-
Troubleshooting Steps:
-
Thapsigargin Pre-treatment Control: Thapsigargin is an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which leads to the depletion of ER calcium stores. Pre-treat your cells with thapsigargin before applying this compound. If the this compound-induced calcium transient is significantly reduced or abolished, it indicates a major contribution from the ER.[2][4][5]
-
Use TPC2 Knockout/Knockdown Cells: The most definitive control is to use cells where TPC2 has been genetically knocked out or its expression significantly knocked down. If this compound still elicits a calcium response in these cells, it confirms a TPC2-independent effect.[4][5]
-
Compare with Tpc2-A1-P: In parallel experiments, treat cells with Tpc2-A1-P. Tpc2-A1-P primarily induces Na+ flux through TPC2 and should not cause a significant Ca2+ signal, unless there are downstream effects.[3][6] This can help to differentiate between on-target and off-target effects.
-
Problem 2: this compound treatment leads to contradictory results in different cell lines.
-
Possible Cause: The expression levels of TPC2 and the machinery for ER calcium handling can vary significantly between cell lines. This can alter the balance between the on-target lysosomal effects and the off-target ER effects of this compound.
-
Troubleshooting Steps:
-
Quantify TPC2 Expression: Use qPCR or Western blotting to determine the relative expression levels of TPC2 in the cell lines you are using.
-
Characterize ER Calcium Dynamics: Use a genetically encoded calcium indicator targeted to the ER (e.g., G-CEPIA1er or R-CEPIA1er) to monitor ER calcium levels directly in response to this compound. This will provide direct evidence for ER calcium release.
-
Consult the Literature: Review publications that have used this compound in your specific cell lines of interest to see if similar discrepancies have been reported.
-
Data Presentation
Table 1: Summary of Expected vs. Unexpected Effects of this compound Treatment
| Feature | Expected (On-Target) Effect | Unexpected (Off-Target) Effect |
| Primary Ion Flux | Ca2+ | Ca2+ and Na+ |
| Primary Ca2+ Source | Lysosomes | Endoplasmic Reticulum |
| TPC2 Dependence | Yes | No |
| Effect of Thapsigargin | Minimal | Significant Reduction of Ca2+ Signal |
| Response in TPC2 KO Cells | No Ca2+ Signal | Ca2+ Signal is Present |
Experimental Protocols
Protocol 1: Thapsigargin Co-treatment to Determine the Source of Calcium Release
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.
-
Calcium Indicator Loading: Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes to establish a stable signal.
-
Thapsigargin Treatment (Test Group): Add thapsigargin (typically 1-2 µM) and continue to record the fluorescence. You should observe a slow increase in cytosolic calcium as the ER stores deplete.
-
This compound Addition: Once the thapsigargin effect has plateaued, add this compound (typically 10 µM) and continue recording.
-
Control Group: In a parallel well, add vehicle (DMSO) instead of thapsigargin before the addition of this compound.
-
Data Analysis: Compare the amplitude and kinetics of the this compound-induced calcium transient in the presence and absence of thapsigargin. A significantly reduced response in the thapsigargin-treated group indicates an ER-dependent mechanism.
Mandatory Visualization
Caption: Intended vs. Observed Signaling Pathways of this compound.
Caption: Troubleshooting Workflow for this compound-Induced Calcium Signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 8. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TPC2 Agonists: A Comparative Analysis of Tpc2-A1-N and Tpc2-A1-P
A detailed guide for researchers on the differential effects, experimental protocols, and signaling pathways associated with two distinct TPC2 activators.
Two-pore channel 2 (TPC2), a critical ion channel in the endo-lysosomal system, plays a pivotal role in intracellular signaling and trafficking.[1] The discovery of synthetic, cell-permeable small molecule agonists, Tpc2-A1-N and Tpc2-A1-P, has provided researchers with powerful tools to investigate TPC2 function. These agonists exhibit distinct mechanisms of action and differential effects on TPC2's ion selectivity, mimicking the actions of the endogenous ligands nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), respectively.[2][3] This guide provides a comprehensive comparison of this compound and Tpc2-A1-P, presenting key experimental data, detailed methodologies, and visual representations of the associated signaling pathways to aid researchers in their study of TPC2.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and Tpc2-A1-P based on available experimental data.
| Parameter | This compound | Tpc2-A1-P | Reference |
| EC₅₀ | 7.8 µM | 10.5 µM | [4][5] |
| Mimics Endogenous Ligand | NAADP | PI(3,5)P₂ | [2] |
| Primary Ion Permeability | Ca²⁺ and Na⁺ | Na⁺ | [2] |
| Effect on Lysosomal pH | Moderate increase | Opposing changes to this compound | [6][7] |
| Response Kinetics | Faster plateau | Slower plateau | [4][5] |
Table 1: Comparative quantitative data for this compound and Tpc2-A1-P.
| Experimental Condition | Effect of this compound | Effect of Tpc2-A1-P | Reference |
| Ca²⁺ Mobilization | Robust Ca²⁺ signals | Modest Ca²⁺ signals | [4][5] |
| Na⁺ Currents | Elicits Na⁺ currents | Induces larger Na⁺ currents than this compound | [8][9] |
| Activation Site | Independent of the K204 residue | Requires the K204 residue (PI(3,5)P₂ binding site) | [4] |
| Synergism | Synergizes with Tpc2-A1-P to increase Ca²⁺ permeability | Synergizes with this compound | [3][10] |
Table 2: Differential effects of this compound and Tpc2-A1-P in specific experimental contexts.
Signaling Pathways and Mechanisms of Action
This compound and Tpc2-A1-P activate TPC2 through distinct mechanisms, leading to different downstream signaling events. This compound acts as a functional mimetic of NAADP, inducing a mixed cation current with significant Ca²⁺ permeability.[2][8] This Ca²⁺ release from endo-lysosomes can then trigger a variety of cellular responses. In contrast, Tpc2-A1-P mimics the action of PI(3,5)P₂, primarily inducing a Na⁺-selective current.[2][9] This differential ion selectivity has profound implications for the physiological and pathophysiological roles of TPC2.
Experimental Protocols
The characterization of this compound and Tpc2-A1-P has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Calcium Imaging
Objective: To measure changes in intracellular Ca²⁺ concentrations upon agonist stimulation.
Methodology:
-
Cell Culture and Transfection: HeLa or HEK293 cells are cultured and transiently transfected with a plasma membrane-targeted human TPC2 (hTPC2 L11A/L12A) construct to facilitate the measurement of Ca²⁺ entry.[4] A "pore-dead" version (TPC2 L11A/L12A/L265P) is used as a negative control.[4]
-
Fluorescent Dye Loading: Cells are loaded with a ratiometric Ca²⁺ indicator, such as Fura-2 AM, in a suitable buffer.
-
Imaging: Live-cell imaging is performed using a fluorescence microscope. Baseline fluorescence is recorded before the addition of the agonists.
-
Agonist Application: this compound or Tpc2-A1-P are added at various concentrations, and changes in the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation) are recorded over time.[4]
-
Data Analysis: The change in fluorescence ratio is calculated to determine the relative change in intracellular Ca²⁺ concentration. EC₅₀ values are determined by fitting concentration-response data to a sigmoidal curve.[4]
Endo-lysosomal Patch-Clamp Electrophysiology
Objective: To directly measure ion currents through TPC2 channels in their native membrane environment.
Methodology:
-
Cell Preparation: HEK293 cells transiently expressing human TPC2 are treated with vacuolin-1 to enlarge endo-lysosomes.[4]
-
Isolation of Enlarged Endo-lysosomes: The enlarged organelles are isolated from the cells.
-
Patch-Clamp Recording: The patch-clamp technique is applied to the isolated endo-lysosomes in the whole-organelle configuration.
-
Solution Composition: The bath (cytosolic) and pipette (luminal) solutions are composed to create specific ionic gradients (e.g., Na⁺ or Ca²⁺ as the major permeant ion).
-
Agonist Application: this compound or Tpc2-A1-P are added to the bath solution to activate TPC2 channels.
-
Data Acquisition and Analysis: Currents are recorded in response to voltage steps. Current-voltage relationships are plotted to determine ion selectivity and channel properties.[4]
Conclusion
This compound and Tpc2-A1-P are invaluable tools for dissecting the complex roles of TPC2 in cellular physiology. Their differential effects on ion selectivity provide a unique opportunity to probe the distinct downstream consequences of Ca²⁺ versus Na⁺ signaling through this channel. By understanding their specific mechanisms of action and employing the appropriate experimental protocols, researchers can further elucidate the multifaceted functions of TPC2 in health and disease.
References
- 1. Two-pore channel - Wikipedia [en.wikipedia.org]
- 2. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent activation of Ca2+ permeability in two-pore channel 2 through distinct molecular routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 6. This compound | lipophilic TPC2 Agonist | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to TPC2 Channel Activation: TPC2-A1-N vs. NAADP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous agonist Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and the synthetic agonist TPC2-A1-N in activating Two-Pore Channel 2 (TPC2). TPC2 is a critical ion channel located in the endo-lysosomal system, playing a pivotal role in intracellular calcium signaling, vesicle trafficking, and cellular homeostasis. Understanding the distinct mechanisms and properties of its activators is crucial for both basic research and therapeutic development.
Divergent Mechanisms of TPC2 Activation
While both NAADP and this compound converge to induce a calcium-permeable state in TPC2, their molecular mechanisms of action are fundamentally different.[1][2] NAADP, the potent endogenous messenger, activates the channel indirectly.[1] Its action requires the presence of accessory NAADP-binding proteins, JPT2 and LSM12, and is dependent on the integrity of the PI(3,5)P₂ binding site on the TPC2 channel.[1]
In contrast, this compound, a cell-permeable small molecule, functions as a direct agonist.[3][4] It bypasses the need for the JPT2 and LSM12 accessory proteins and activates TPC2 independently of the PI(3,5)P₂ binding site.[1] Instead, the action of this compound relies on the channel's cryptic voltage-sensing region.[1] This mechanistic distinction makes this compound an invaluable tool for studying TPC2 function in isolation from the complex NAADP signaling machinery and for potentially rescuing signaling in pathological states where the NAADP pathway is compromised.[1]
Quantitative Performance Comparison
While their activation pathways differ, the functional outcome on the TPC2 channel is remarkably similar. Biophysical experiments show that NAADP and this compound evoke almost identical currents, rendering the channel permeable to calcium ions.[1] However, the potency of the two agonists varies significantly. NAADP is recognized as the most potent endogenous Ca²⁺-releasing messenger, acting at low nanomolar concentrations.[5][6][7][8] this compound activates the channel with a micromolar effective concentration.
| Parameter | This compound | NAADP |
| Potency (EC₅₀) | 7.8 µM[3][4][9] | ~5-10 nM[7][8] |
| Mechanism | Direct; independent of accessory proteins[1] | Indirect; requires JPT2/LSM12 proteins[1] |
| Ion Permeability (PCa/PNa) | ~0.65[4][10] | ~0.73[10] |
| Channel State | Induces Ca²⁺ permeable state[1][10] | Induces Ca²⁺ permeable state[1][10] |
| Cell Permeability | Yes (lipophilic)[3] | No |
Experimental Protocols
Characterizing the activity of TPC2 agonists is primarily achieved through electrophysiological techniques, specifically endo-lysosomal patch-clamping, which allows for direct measurement of ion currents across the lysosomal membrane.
Detailed Protocol: Whole-Endolysosome Patch-Clamp
This protocol is adapted from methodologies used to directly measure TPC2 channel activity in its native organellar environment.[11][12]
-
Cell and Lysosome Preparation:
-
Electrophysiology:
-
Establish a whole-endolysosome patch-clamp configuration. The recording pipette will access the luminal side of the lysosome, and the bath solution will represent the cytosol.
-
To measure ion selectivity (PCa/PNa):
-
To measure Na⁺ currents:
-
Use symmetric Na⁺ solutions (e.g., 140 mM Na⁺) in both the pipette and bath.
-
-
-
Data Acquisition and Analysis:
-
Obtain a high-resistance (>1 GΩ) seal on an isolated lysosome.
-
Rupture the membrane to achieve the whole-endolysosome configuration.
-
Apply a voltage-step protocol (e.g., steps from -140 mV to +100 mV) to record ion currents.
-
Perfuse the bath (cytosolic side) with the agonist of interest (e.g., 10 µM this compound or 100 nM NAADP).
-
Record the agonist-evoked currents.
-
Analyze the current-voltage (I-V) relationship to determine the reversal potential (Erev). The PCa/PNa ratio can then be calculated using the Goldman-Hodgkin-Katz (GHK) equation.
-
References
- 1. Convergent activation of Ca2+ permeability in two-pore channel 2 through distinct molecular routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | lipophilic TPC2 Agonist | TargetMol [targetmol.com]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 5. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the biophysical evidence that mammalian two‐pore channels are NAADP‐activated calcium‐permeable channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist-specific voltage-dependent gating of lysosomal two-pore Na+ channels | eLife [elifesciences.org]
- 12. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Tpc2-A1-N Specificity: A Comparative Analysis Using TPC2 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The validation of pharmacological tools is paramount in research and drug discovery. This guide provides a comparative analysis of the specificity of Tpc2-A1-N, a putative agonist of the two-pore channel 2 (TPC2), using experimental data from studies employing TPC2 knockout (KO) cells. A critical examination of conflicting findings is presented to offer a comprehensive overview for researchers utilizing this compound.
Core Findings on this compound Specificity
Initial studies identified this compound as a potent and selective agonist of TPC2, mimicking the action of the endogenous agonist nicotinic acid adenine dinucleotide phosphate (NAADP) to induce calcium (Ca²⁺) release from endo-lysosomal stores.[1][2][3] The specificity of this compound was supported by experiments showing its activity was absent in TPC2 knockout cells and could be blocked by known TPC inhibitors.[1][4]
However, more recent evidence has challenged this view, suggesting that this compound can induce Ca²⁺ and sodium (Na⁺) signals independently of TPC channels.[5] Studies using TPC1 and TPC2 double knockout (dKO) cells demonstrated that this compound still elicited robust Ca²⁺ responses, indicating an off-target effect, likely involving Ca²⁺ release from the endoplasmic reticulum (ER).[5]
This guide will delve into the experimental data from these contrasting studies to provide a clear comparison of the evidence.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in wild-type (WT) versus TPC2 knockout cells.
Table 1: this compound-Evoked Calcium Responses
| Cell Type | This compound Concentration | Ca²⁺ Response in WT Cells | Ca²⁺ Response in TPC2 KO/dKO Cells | Reference |
| Murine Alveolar Macrophages | 30 µM | Significant increase in lysosomal Ca²⁺ | No significant increase | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM or 25 µM | Significant increase in intracellular Ca²⁺ | Significant increase, comparable to WT | [5] |
| HeLa Cells | 60 µM | Significant increase in intracellular Ca²⁺ | Significantly higher Ca²⁺ levels than in WT cells | [5] |
| J774 Cells | Not specified | Increase in intracellular Ca²⁺ | Increase in intracellular Ca²⁺, similar to WT | [5] |
| SK-MEL-5 Cells | 10 µM or 30 µM | Dose-dependent increase in cytosolic Ca²⁺ | No response | [6] |
Table 2: this compound-Evoked Sodium Currents
| Cell Type | This compound Concentration | Na⁺ Current in TPC2-expressing cells | Na⁺ Current in TPC1-expressing cells or TPC KO cells | Reference |
| HEK293 cells (transiently expressing) | 30 µM | Elicited Na⁺ currents in isolated endo-lysosomes | No activation in cells expressing TPC1 | [1][3] |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified | Significant increase in intracellular Na⁺ in WT cells | Significant increase in TPC1 KO, TPC2 KO, and TPC1/2 dKO cells | [5] |
Comparative Analysis of Experimental Protocols
The divergent findings on this compound specificity may be partially attributable to differences in experimental models and methodologies.
Generation of TPC2 Knockout Cell Lines
The generation of knockout cell lines is a critical first step in validating the specificity of a pharmacological agent. The primary method employed in the cited studies is the CRISPR/Cas9 system.
Protocol: CRISPR/Cas9-Mediated Generation of TPC2 Knockout Cells
-
Guide RNA (sgRNA) Design: Design multiple sgRNAs targeting exons of the TPC2 gene. Online tools such as Benchling or the CRISPR Design Tool can be used to identify optimal target sequences and minimize off-target effects.[7]
-
Vector Cloning: Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector, such as the lentiCRISPRv2 plasmid.[8]
-
Lentiviral Production: Co-transfect the sgRNA-containing vector with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.[9]
-
Transduction of Target Cells: Transduce the target cell line (e.g., MEFs, HeLa) with the TPC2-targeting lentivirus.
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic marker (e.g., puromycin).[10] Isolate single-cell clones through limiting dilution to ensure a homogenous knockout population.[11]
-
Validation of Knockout:
-
Genomic DNA Sequencing: Sequence the targeted region of the TPC2 gene to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.[5]
-
qPCR: Perform quantitative PCR to verify the absence or significant reduction of TPC2 mRNA expression.[6]
-
Western Blot: Use a validated TPC2 antibody to confirm the absence of TPC2 protein expression.[5]
-
Measurement of Intracellular Ion Concentrations
The primary method for assessing this compound activity is the measurement of changes in intracellular Ca²⁺ and Na⁺ concentrations using fluorescent indicators.
Protocol: Fura-2 Ratiometric Calcium Imaging
-
Cell Plating: Plate cells (WT and TPC2 KO) onto glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with the ratiometric Ca²⁺ indicator Fura-2 AM (typically 2-5 µM) in a physiological saline solution for 30-60 minutes at room temperature in the dark.[5]
-
Washing: Wash the cells with fresh saline solution to remove excess dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Stimulation and Data Acquisition: Obtain a stable baseline reading before adding this compound at the desired concentration. Record the change in the 340/380 nm fluorescence ratio over time, which is proportional to the intracellular Ca²⁺ concentration.
-
Controls: Use a Ca²⁺ ionophore like ionomycin as a positive control to determine the maximum Ca²⁺ response.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and the experimental workflow for its validation.
Caption: Competing hypotheses for the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound specificity.
Alternatives to this compound
Given the conflicting data on its specificity, researchers should consider alternatives for modulating TPC2 activity.
-
Tpc2-A1-P: This compound was identified in the same screen as this compound but is reported to favor Na⁺ permeability over Ca²⁺.[1][12] It may serve as a useful tool to probe the distinct functions of TPC2-mediated Na⁺ signaling.
-
NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate): As an endogenous agonist, NAADP is highly specific for TPCs. However, its utility is limited in intact cells due to its negative charge and membrane impermeability.[1] It is more suitable for studies on isolated organelles or in permeabilized cells.
-
PI(3,5)P₂ (Phosphatidylinositol 3,5-bisphosphate): Another endogenous agonist that primarily activates TPC-mediated Na⁺ currents.[12] Similar to NAADP, its use in intact cells is challenging.
-
Rapamycin and Torin-2: These mTOR inhibitors can indirectly activate TPC2-mediated Ca²⁺ release from lysosomes.[4]
Conclusion and Recommendations
The specificity of this compound for TPC2 is currently a matter of debate. While initial studies provided strong evidence for its selectivity using TPC2 knockout cells, more recent findings in TPC1/2 double knockout models suggest significant TPC-independent, off-target effects, primarily involving Ca²⁺ release from the ER.[1][5]
For researchers and drug development professionals, this highlights the critical importance of rigorous validation of pharmacological tools in multiple, well-characterized experimental systems. When using this compound, it is imperative to:
-
Employ TPC2 knockout or knockdown cells as a fundamental negative control in all experiments to ascertain the on-target effect.
-
Consider the potential for off-target effects on the ER. Experiments to deplete ER Ca²⁺ stores (e.g., using thapsigargin) prior to this compound application can help dissect the contribution of different organelles to the observed Ca²⁺ signal.[5]
-
Utilize multiple, mechanistically distinct activators (where possible) to confirm that the observed phenotype is genuinely linked to TPC2 activation.
The conflicting data surrounding this compound underscores the dynamic nature of scientific inquiry and the necessity for continuous re-evaluation of research tools in light of new evidence.
References
- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | lipophilic TPC2 Agonist | TargetMol [targetmol.com]
- 4. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Generation of Multi-gene Knockout Cell Lines and Patient-derived Xenografts Using Multi-colored Lenti-CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
A Comparative Analysis of Tpc2-A1-N and Other TPC2 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic Two-Pore Channel 2 (TPC2) agonist, Tpc2-A1-N, with other key TPC2 activators. The analysis is supported by experimental data on performance, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Two-Pore Channels (TPCs) are ion channels located on endo-lysosomal membranes that play crucial roles in intracellular trafficking, calcium (Ca²⁺) and sodium (Na⁺) signaling, and pH regulation.[1] TPC2, a prominent member of this family, is activated by the endogenous second messengers nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3] The discovery of synthetic, cell-permeable agonists like this compound has provided powerful tools to probe the physiological and pathophysiological functions of TPC2.[4]
This guide focuses on the comparative analysis of this compound with its structural analog TPC2-A1-P, and the endogenous agonists NAADP and PI(3,5)P₂.
Data Presentation: Quantitative Comparison of TPC2 Agonists
The following tables summarize the key quantitative data from comparative studies of this compound and other TPC2 agonists.
| Agonist | EC₅₀ (Ca²⁺ Imaging) | EC₅₀ (Patch Clamp) | Ion Selectivity (Permeability Ratio PCa/PNa) | Primary Ion Conductance | Reference |
| This compound | 7.8 µM | 0.6 µM | 0.65 ± 0.13 | Ca²⁺ and Na⁺ | [4][5] |
| TPC2-A1-P | 10.5 µM | 0.6 µM | 0.04 ± 0.01 | Primarily Na⁺ | [4][5] |
| NAADP | - | - | 0.73 ± 0.14 | Ca²⁺ and Na⁺ | [4] |
| PI(3,5)P₂ | - | - | 0.08 ± 0.01 | Primarily Na⁺ | [4] |
Table 1: Comparative Potency and Ion Selectivity of TPC2 Agonists. The EC₅₀ values from Ca²⁺ imaging were determined in a cell line stably expressing TPC2L11A/L12A.[5] The EC₅₀ values from endo-lysosomal patch-clamp experiments were determined for the plateau response.[5] The permeability ratios were determined under bi-ionic conditions.[4]
| Agonist | Effect on Cytosolic Ca²⁺ Signal | Kinetics of Ca²⁺ Signal | Reference |
| This compound | Robust increase | Fast, reaches plateau quickly | [5][6] |
| TPC2-A1-P | Smaller, delayed increase | Slower to reach plateau | [5][6] |
Table 2: Qualitative Comparison of Ca²⁺ Signaling Dynamics. These observations were made in intact cells expressing TPC2.
Key Findings from Comparative Analysis
This compound is a potent, cell-permeable agonist of TPC2 that functionally mimics the action of the endogenous agonist NAADP.[7] In contrast, TPC2-A1-P mimics the action of PI(3,5)P₂.[8] A key discovery from the comparison of these agonists is that the ion selectivity of TPC2 is not fixed but is dependent on the activating ligand.[4][5]
This compound induces a mixed cation current with a higher permeability to Ca²⁺, similar to NAADP.[4] This results in robust and rapid increases in cytosolic Ca²⁺.[5] Conversely, TPC2-A1-P and PI(3,5)P₂ induce a predominantly Na⁺-selective current, leading to weaker and delayed Ca²⁺ signals.[4][5] This agonist-dependent switch in ion selectivity provides a mechanism for TPC2 to mediate diverse physiological effects.[4]
Interestingly, while this compound and TPC2-A1-P have distinct effects on ion selectivity, they can act synergistically. Co-stimulation with both agonists has been shown to significantly increase Ca²⁺ responses compared to individual application.[9][10]
The activation of TPC2 by this compound and TPC2-A1-P occurs through distinct sites. The action of TPC2-A1-P is dependent on the K204 residue, which is also required for activation by PI(3,5)P₂. In contrast, the activation by this compound is independent of this residue.[4][5]
However, it is important to note that some studies have suggested that this compound can induce Ca²⁺ and Na⁺ signals independently of TPC channels, with the endoplasmic reticulum being a major source of the Ca²⁺ release.[3] This highlights the importance of using appropriate controls, such as TPC knockout cells, in experimental designs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ratiometric Calcium Imaging in Live Cells
This protocol is used to measure changes in intracellular Ca²⁺ concentrations in response to TPC2 agonists.
-
Cell Culture and Transfection: HeLa or HEK293 cells are cultured in DMEM supplemented with 10% FBS. For experiments involving overexpressed TPC2, cells are transiently transfected with plasmids encoding human TPC2 (e.g., hTPC2L11A/L12A to target it to the plasma membrane for easier measurement) using a suitable transfection reagent.
-
Fluorescent Dye Loading: Cells are loaded with a ratiometric Ca²⁺ indicator, such as Fura-2 AM (typically 2-5 µM), in a physiological salt solution for 30-60 minutes at room temperature.
-
Imaging: Cells are imaged using an inverted fluorescence microscope equipped with a ratiometric imaging system. Excitation wavelengths of 340 nm and 380 nm are used for Fura-2, and the emission is collected at ~510 nm.
-
Agonist Application: A baseline fluorescence ratio is recorded before the addition of TPC2 agonists (e.g., this compound at 10 µM or TPC2-A1-P at 30 µM). The change in the Fura-2 ratio (340/380) over time is recorded to quantify the change in intracellular Ca²⁺ concentration.
-
Controls: Experiments are often performed in nominally Ca²⁺-free medium to distinguish between Ca²⁺ influx and release from intracellular stores. Cells expressing a "pore-dead" mutant of TPC2 (e.g., TPC2L265P) are used as a negative control to confirm the involvement of the TPC2 pore.[4]
Endo-lysosomal Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through TPC2 channels in their native membrane environment.
-
Cell Preparation: HEK293 cells overexpressing TPC2 are treated with vacuolin-1 (1 µM) to enlarge endo-lysosomes.
-
Isolation of Enlarged Endo-lysosomes: The enlarged organelles are manually isolated from the cells.
-
Patch-Clamp Recording: Whole-endolysosome patch-clamp recordings are performed. The pipette solution mimics the luminal environment (e.g., low pH), and the bath solution mimics the cytosolic environment.
-
Ion Selectivity Measurement: To determine the relative permeability of Ca²⁺ and Na⁺ (PCa/PNa), recordings are performed under bi-ionic conditions where the major cation in the pipette solution is Ca²⁺ and in the bath solution is Na⁺. The reversal potential (Erev) of the agonist-evoked current is measured, and the permeability ratio is calculated using the Goldman-Hodgkin-Katz (GHK) equation.
-
Agonist Application: TPC2 agonists are applied to the cytosolic side of the endo-lysosomal membrane via the bath solution.[4]
Mandatory Visualizations
Signaling Pathways
References
- 1. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]
- 2. pi-3-5-p-2-and-naadp-team-players-or-lone-warriors-new-insights-into-tpc-activation-modes - Ask this paper | Bohrium [bohrium.com]
- 3. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 6. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
Validating Tpc2-A1-N's On-Target Effects: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the on-target effects of the TPC2 agonist, Tpc2-A1-N, using established Two-Pore Channel (TPC) blockers. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying signaling pathways.
Two-Pore Channel 2 (TPC2) is a voltage-gated ion channel located on the membranes of endosomes and lysosomes, playing a crucial role in intracellular calcium signaling. This compound is a synthetic, cell-permeable small molecule designed to activate TPC2, mimicking the action of the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), to elicit calcium release from these acidic organelles. However, the specificity of this compound has been a subject of scientific debate, with some studies suggesting potential off-target effects. This guide explores the use of TPC blockers to validate the on-target activity of this compound and presents the conflicting evidence to aid researchers in designing and interpreting their experiments.
The Controversy: On-Target vs. Off-Target Effects of this compound
The primary mechanism of action for this compound is proposed to be the direct activation of TPC2 channels, leading to an increase in intracellular calcium concentration ([Ca2+]i). This on-target effect can be validated by demonstrating its reversal or inhibition by known TPC blockers.
This guide will delve into the experimental approaches used to both support and question the on-target effects of this compound.
Comparison of TPC Blockers for Validating this compound Activity
Several pharmacological agents are utilized to block TPC2 activity and are therefore valuable tools for validating the on-target effects of this compound. The choice of blocker can depend on the specific experimental context, and their known potencies and potential off-target effects should be considered.
| TPC Blocker | Mechanism of Action | Reported IC50/Effective Concentration | Key Considerations |
| Tetrandrine | A bis-benzylisoquinoline alkaloid that acts as a non-selective cation channel blocker, including TPC1 and TPC2.[3][4] | - 55 nM for inhibition of Ebola virus entry (TPC-dependent)[4]- 0.33 µM for inhibition of human coronavirus OC43 infection[3] | Has known effects on other calcium channels (L-type and T-type), which should be controlled for in experiments. |
| trans-Ned-19 | A structural analog of NAADP that acts as a competitive antagonist at the NAADP receptor, thereby indirectly inhibiting TPC2 activation by NAADP mimetics.[5] | 65 nM for inhibition of NAADP-mediated Ca2+ release in sea urchin egg homogenates.[6] IC50 values of 2.7 µM (cis-isomer) and 8.9 µM (trans-isomer) for inhibiting norepinephrine-induced [Ca2+]i rise in rat aortic smooth muscle cells.[5] | Its effect is specific to the NAADP-mediated activation pathway. It has been shown to have complex pharmacology, sometimes acting as a partial agonist at low concentrations.[7] |
| Raloxifene | A selective estrogen receptor modulator (SERM) that has been identified as a TPC2 inhibitor.[8][9][10] | Specific IC50 against this compound is not well-documented in publicly available literature. Used at concentrations around 10 µM in cell-based assays. | As a SERM, it has known effects on estrogen receptors, which could be a confounding factor in certain cellular contexts.[11][12] |
| Fluphenazine | A typical antipsychotic drug that has been shown to block TPC2 channels.[13] | Specific IC50 against this compound is not well-documented. Used at concentrations around 10 µM in cell-based assays. | Has well-characterized effects on dopamine receptors and other CNS targets, which should be considered. |
Experimental Protocols for Validating On-Target Effects
To rigorously assess the on-target effects of this compound, a combination of cellular and electrophysiological assays is recommended.
Intracellular Calcium Imaging
This is the most common method to assess the activity of this compound and the inhibitory effect of TPC blockers.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound in the presence and absence of TPC blockers.
Materials:
-
Cells expressing TPC2 (either endogenously or through transfection).
-
This compound.
-
TPC blockers (e.g., Tetrandrine, trans-Ned-19).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).[14][15][16]
-
Fluorescence microscope or plate reader capable of ratiometric imaging.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging. For transient expression, transfect cells with a TPC2-expressing plasmid 24-48 hours prior to the experiment.
-
Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in physiological salt solution for 30-60 minutes at 37°C. After incubation, wash the cells twice with the salt solution to remove excess dye.
-
Baseline Measurement: Acquire a stable baseline fluorescence recording for 1-2 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Blocker Application (for inhibition experiments): Add the TPC blocker at the desired concentration and incubate for 10-20 minutes.
-
This compound Stimulation: Add this compound (e.g., 10 µM) and record the change in fluorescence ratio (F340/F380) over time. A rapid increase in the ratio indicates an increase in [Ca2+]i.
-
Data Analysis: Quantify the peak change in the F340/F380 ratio in response to this compound. Compare the response in the presence and absence of the TPC blocker. A significant reduction in the calcium signal in the presence of the blocker supports an on-target effect.
Whole-Endolysosomal Patch Clamping
This electrophysiological technique allows for the direct measurement of ion currents across the endo-lysosomal membrane, providing definitive evidence of channel activity.
Objective: To directly measure TPC2-mediated currents activated by this compound and their inhibition by TPC blockers.
Materials:
-
Cells overexpressing TPC2.
-
Vacuolin-1 to enlarge endo-lysosomes.
-
Patch-clamp rig with a low-noise amplifier.
-
Micromanipulators and glass micropipettes.
-
Specific intracellular (cytosolic) and extracellular (luminal) recording solutions.
Protocol:
-
Cell and Lysosome Preparation: Treat cells with 1 µM vacuolin-1 for 1-4 hours to induce the formation of enlarged endo-lysosomes. Mechanically isolate the enlarged organelles.[17][18]
-
Patching: Using a micropipette, form a high-resistance (gigaohm) seal with the membrane of an isolated endo-lysosome.
-
Recording Configuration: Establish a whole-endolysosome configuration by applying a brief suction pulse to rupture the membrane patch.
-
Current Measurement: Apply a series of voltage steps or ramps and record the resulting currents.
-
Agonist and Blocker Application: Perfuse the cytosolic side with a solution containing this compound (e.g., 0.6 µM) and observe the activation of an inward current. Subsequently, apply a TPC blocker to the bath to confirm the inhibition of the this compound-induced current.
-
Data Analysis: Measure the amplitude of the this compound-activated current and the degree of inhibition by the TPC blocker.
Visualizing the Signaling Pathways
The following diagrams illustrate the proposed on-target and potential off-target signaling pathways of this compound.
Caption: Proposed on-target signaling pathway of this compound.
Caption: Postulated off-target signaling pathway of this compound.
Conclusion
Validating the on-target effects of this compound is crucial for accurately interpreting experimental results. The use of TPC blockers in conjunction with functional assays like calcium imaging and patch clamping provides a robust framework for this validation. However, researchers must remain aware of the conflicting evidence regarding this compound's specificity and consider incorporating appropriate controls, such as TPC knockout cell lines, to definitively attribute its effects to TPC2 activation. This comprehensive approach will ensure the reliability of data and contribute to a clearer understanding of TPC2's role in cellular physiology and disease.
References
- 1. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological hypothesis: TPC2 antagonist tetrandrine as a potential therapeutic agent for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tetrandrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Both estrogen and raloxifene protect against beta-amyloid-induced neurotoxicity in estrogen receptor alpha-transfected PC12 cells by activation of telomerase activity via Akt cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. brainvta.tech [brainvta.tech]
- 15. calcium-imaging-of-cortical-neurons-using-fura-2-am - Ask this paper | Bohrium [bohrium.com]
- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Methods to Unravel the Functional Properties of Lysosomal Ion Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiology of Endolysosomal Two-Pore Channels: A Current Account - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TPC2-A1-N as a TPC2 Agonist: A Comparison with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of findings from studies utilizing the putative Two-Pore Channel 2 (TPC2) agonist, TPC2-A1-N, with results from genetic approaches aimed at elucidating TPC2 function. The cross-validation of pharmacological tools with genetic models is crucial for robust target validation in drug discovery and for accurately dissecting cellular signaling pathways.
Introduction to TPC2 and the Role of this compound
Two-Pore Channels (TPCs) are cation channels located on the membranes of endo-lysosomal organelles and are implicated in a variety of physiological processes, including intracellular trafficking, calcium signaling, and pigmentation.[1][2] TPC2, a prominent member of this family, is activated by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂), leading to the release of Ca²⁺ and Na⁺ from these acidic stores.[3][4]
The small molecule this compound has been developed as a membrane-permeable agonist of TPC2, designed to mimic the Ca²⁺-mobilizing effects of NAADP.[3][5] It has been utilized to probe the functions of TPC2 in intact cells.[5] However, recent studies employing genetic validation techniques have raised questions about the specificity of this compound for TPC2, highlighting the importance of a multi-faceted approach to target validation.[4][6][7]
Comparative Data Analysis: this compound versus Genetic Models
The following tables summarize the quantitative data from key studies, comparing the effects of this compound in wild-type (WT) systems versus those with genetic modifications of TPC2.
Table 1: Effect of this compound on Intracellular Ca²⁺ Concentration ([Ca²⁺]i)
| Cell/Organism Type | Genetic Modification | This compound Concentration | Observed Effect on [Ca²⁺]i in WT | Observed Effect on [Ca²⁺]i in Genetically Modified | Reference(s) |
| HEK293 cells | Transient expression of hTPC2 | 30 µM | Elicits currents | Not applicable (overexpression) | [5] |
| HeLa cells | Transient transfection with TPC2L11A/L12A | 10 µM | Evokes Ca²⁺ signals | "Pore-dead" mutant (TPC2L11A/L12A/L265P) abolishes response | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | TPC1/2 double knockout | 10 µM or 25 µM | Increase in [Ca²⁺]i | Statistically significant rise in [Ca²⁺]i observed | [4][6] |
| HeLa cells | TPC1/2 double knockout | 60 µM | Increase in [Ca²⁺]i | Significantly higher Ca²⁺ levels than in WT | [6] |
| HAP1 cells | Knockout of JPT2 or LSM12 (NAADP-binding proteins) | Not specified | Induces Ca²⁺ response | Response unaffected by knockout | [8] |
Table 2: Effect of this compound on Ion Currents
| Experimental System | Genetic Modification | This compound Concentration | Ion Current in WT | Ion Current in Genetically Modified | Reference(s) |
| Endo-lysosomes from HEK293 cells | Transient expression of hTPC2 | 30 µM | Elicits Na⁺ currents | No activation in cells expressing TPC1 | [3][5] |
| Endo-lysosomes from HEK293 cells | "Pore-dead" TPC2L265P | Not specified | Induces currents | No significant outward Na⁺ or inward Ca²⁺ conductances | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of TPC2 and the experimental workflows used for its validation.
Caption: Proposed signaling pathway of TPC2 activation.
References
- 1. mdpi.com [mdpi.com]
- 2. TPC2 polymorphisms associated with a hair pigmentation phenotype in humans result in gain of channel function by independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Convergent activation of Ca2+ permeability in two-pore channel 2 through distinct molecular routes - PMC [pmc.ncbi.nlm.nih.gov]
Agonist-Dependent Ion Selectivity of TPC2: A Comparative Guide to Tpc2-A1-N and Tpc2-A1-P
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of ion channels is paramount. The Two Pore Channel 2 (TPC2), a critical player in endo-lysosomal signaling, exhibits a remarkable plasticity in its ion selectivity, a property that is not intrinsic but rather dictated by its activating ligand. This guide provides a detailed comparison of two synthetic agonists, Tpc2-A1-N and Tpc2-A1-P, and their differential effects on the ion permeability of TPC2, supported by experimental data.
A groundbreaking discovery has revealed that the ion selectivity of TPC2 is not an immutable feature.[1] Instead, it can be switched between a cation non-selective, Ca²⁺-permeable state and a Na⁺-selective state depending on the agonist it binds.[1][2][3] This agonist-dependent switching provides a resolution to conflicting reports on TPC2's primary ion permeability.[1][2] The synthetic small molecules, this compound and Tpc2-A1-P, have been identified as potent tools to probe these distinct channel states, mimicking the actions of the endogenous ligands NAADP (nicotinic acid adenine dinucleotide phosphate) and PI(3,5)P₂ (phosphatidylinositol 3,5-bisphosphate), respectively.[1][2]
Comparative Ion Selectivity Data
The differential effects of this compound and Tpc2-A1-P on TPC2 ion selectivity have been quantified through electrophysiological studies, primarily endo-lysosomal patch-clamp experiments. The key findings are summarized in the table below, highlighting the permeability ratio of Ca²⁺ to Na⁺ (PCa/PNa) upon activation by each agonist.
| Activator | Mimics Endogenous Ligand | Predominant Permeability | PCa/PNa Ratio | Functional Consequence |
| This compound | NAADP | Non-selective Cation (Ca²⁺-permeable) | 0.65 ± 0.13[2] | Robust Ca²⁺ signals, lysosomal alkalinization |
| Tpc2-A1-P | PI(3,5)P₂ | Na⁺-selective | 0.04 ± 0.01[2] | Weaker Ca²⁺ signals, Na⁺-selective currents |
Mechanism of Action: Distinct Binding Sites
The differential effects of this compound and Tpc2-A1-P on ion selectivity are rooted in their distinct mechanisms of action. Evidence suggests that these agonists activate TPC2 through different sites.[2] Mutation of the lysine residue K204, which is crucial for TPC2 activation by PI(3,5)P₂, significantly reduces the response to Tpc2-A1-P but does not affect the Ca²⁺ elevation mediated by this compound.[2] This indicates that Tpc2-A1-P's action is linked to the PI(3,5)P₂ binding site, whereas this compound activates the channel through a different, yet to be fully characterized, molecular route.[2][4] Interestingly, while the natural agonist NAADP requires accessory proteins for TPC2 activation, the synthetic agonist this compound appears to act independently of these proteins.[4]
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through endo-lysosomal patch-clamp electrophysiology . This powerful technique allows for the direct measurement of ion currents across the membranes of isolated and enlarged endo-lysosomes.
Endo-lysosomal Patch-Clamp for Permeability Ratio Determination
-
Cell Culture and Transfection: HEK293 cells stably or transiently expressing human TPC2 are cultured on glass coverslips.
-
Endo-lysosome Enlargement: To facilitate patch-clamping, endo-lysosomes are enlarged by treating the cells with a vacuolating agent like vacuolin-1.
-
Isolation of Enlarged Endo-lysosomes: The plasma membrane of the cells is mechanically sheared to release the enlarged organelles.
-
Patch-Clamp Recording: Whole-endo-lysosomal recordings are performed using glass micropipettes.
-
Bi-ionic Conditions: To determine the relative permeability of Ca²⁺ and Na⁺, bi-ionic conditions are established. The luminal (pipette) solution contains a high concentration of Ca²⁺ (e.g., 105 mM Ca²⁺, pH 4.6), while the cytosolic (bath) solution contains a high concentration of Na⁺ (e.g., 160 mM Na⁺, pH 7.2).[2][5]
-
Agonist Application: this compound (e.g., 10 µM) or Tpc2-A1-P (e.g., 10 µM) is applied to the cytosolic side to activate TPC2 channels.[2]
-
Current-Voltage (I-V) Relationship: Voltage ramps (e.g., -100 mV to +100 mV over 500 ms) are applied to generate I-V curves before and after agonist application.[2]
-
Reversal Potential (Erev) Measurement: The reversal potential, the membrane potential at which the net current flow is zero, is determined from the I-V curves.
-
Permeability Ratio Calculation: The permeability ratio (PCa/PNa) is calculated from the shift in the reversal potential using the Goldman-Hodgkin-Katz (GHK) equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the differential activation of TPC2, the following diagrams are provided.
Caption: Workflow for determining TPC2 ion selectivity using endo-lysosomal patch-clamp.
Caption: Agonist-dependent switching of TPC2 ion selectivity.
References
- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-pore channels as master regulators of membrane trafficking and endocytic well-being - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergent activation of Ca2+ permeability in two-pore channel 2 through distinct molecular routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
Safety Operating Guide
Personal protective equipment for handling Tpc2-A1-N
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Tpc2-A1-N, a potent and Ca2+-permeable agonist of the two-pore channel 2 (TPC2). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of experimental procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] Proper personal protective equipment is mandatory to minimize exposure risk.
Summary of Hazards:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate gloves should be worn. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. Avoid dust and aerosol formation.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
Storage Conditions:
| Form | Storage Temperature | Additional Information |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition.[1] |
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1] |
Experimental Protocols and Workflow
This compound is a valuable tool for studying TPC2 channels, mimicking the physiological actions of nicotinic acid adenine dinucleotide phosphate (NAADP) to evoke Ca2+ signals.[2]
Experimental Workflow for Handling this compound:
Caption: A typical experimental workflow for using this compound.
Detailed Methodologies:
A common application of this compound is in cell-based calcium imaging assays to study TPC2 channel activity.
-
Cell Culture and Transfection: Cells (e.g., HeLa or HEK293) are cultured under standard conditions. For specific assays, cells may be transiently transfected with plasmids expressing TPC2 variants.
-
Preparation of this compound: A stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).
-
Calcium Imaging:
-
Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM).
-
The baseline fluorescence is recorded.
-
This compound is added to the cells at a final concentration typically ranging from 10 µM to 60 µM.[3]
-
Changes in intracellular calcium are monitored using fluorescence microscopy.
-
This compound Signaling Pathway
This compound acts as an agonist of TPC2, which are ion channels located on endo-lysosomal membranes. It mimics the action of the endogenous second messenger NAADP to trigger the release of Ca2+ from these acidic organelles into the cytosol.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
